(2-Formyl-4-methylphenyl)boronic acid
Description
BenchChem offers high-quality (2-Formyl-4-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Formyl-4-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRMVFJTQAITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Formyl-4-methylphenyl)boronic acid CAS number 444188-28-7 properties
Strategic Scaffold for Benzoxaborole Therapeutics and Biaryl Synthesis
Executive Summary
(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) is a specialized organoboron intermediate distinguished by its ortho-formyl substitution . Unlike its meta- or para- isomers, this compound possesses a dual reactivity profile: it serves as a standard nucleophile in Suzuki-Miyaura cross-couplings and as a direct precursor to benzoxaboroles , a privileged pharmacophore in modern medicinal chemistry (e.g., Tavaborole, Crisaborole).
This guide delineates the physicochemical properties, divergent reactivity pathways, and validated protocols for handling this compound in high-stakes drug discovery environments.
Physicochemical Profile
The presence of the aldehyde group adjacent to the boronic acid moiety introduces a propensity for hemiacetal formation, influencing solubility and stability.
| Property | Specification |
| CAS Number | 444188-28-7 |
| IUPAC Name | (2-Formyl-4-methylphenyl)boronic acid |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 216–219 °C (Decomposition/Anhydride formation) |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in non-polar solvents. |
| pKa (Boronic Acid) | ~8.5–9.0 (Modulated by ortho-formyl electron withdrawal) |
| Stability | Hygroscopic; prone to dehydration to boroxine (anhydride) upon heating. |
Structural Analysis & Reactivity Landscape
The core value of CAS 444188-28-7 lies in its bifunctional orthogonality . The boronic acid enables C-C bond formation, while the ortho-formyl group allows for heterocycle formation or further functionalization.
The "Ortho-Effect" and Benzoxaborole Formation
A critical feature of this molecule is the proximity of the electrophilic aldehyde carbon to the nucleophilic oxygen of the boronic acid. Under reductive conditions, this leads to spontaneous cyclization.
-
Pathway A (Cross-Coupling): Palladium-catalyzed reaction with aryl halides preserves the aldehyde for later elaboration.
-
Pathway B (Cyclization): Reduction of the aldehyde yields a benzyl alcohol, which intramolecularly traps the boron to form 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol.
Figure 1: The divergent reactivity landscape allows researchers to switch between biaryl synthesis and heterocyclic ring closure based on reagent choice.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the boronic acid with an aryl halide while preserving the ortho-formyl group. Challenge: Ortho-substituents can sterically hinder transmetalation, and the aldehyde is susceptible to oxidation or side reactions with strong bases.
Reagents:
-
Substrate: (2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Chosen for robustness against steric bulk.
-
Base: K₃PO₄ (2.0 equiv) - Milder than hydroxides to protect the aldehyde.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80 °C. Monitor via LC-MS.
-
Checkpoint: If protodeboronation (loss of B(OH)₂) is observed, lower temperature to 60 °C and switch base to Cs₂CO₃.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may be silica-active; minimize column residence time.
Protocol B: Synthesis of 5-Methylbenzoxaborole
Objective: Convert the boronic acid into a benzoxaborole pharmacophore. Mechanism: Reduction of the aldehyde to alcohol followed by immediate intramolecular boronate ester formation.
Reagents:
-
Substrate: (2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.2 equiv)
-
Solvent: Ethanol or Methanol (Anhydrous)
-
Quench: 1M HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve the boronic acid in Ethanol at 0 °C.
-
Reduction: Add NaBH₄ portion-wise over 10 minutes. Evolution of H₂ gas will occur.
-
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. The proximity of the -CH₂OH and -B(OH)₂ groups drives cyclization spontaneously.
-
Acidification: Carefully quench with 1M HCl until pH ~2. This destroys excess borohydride and catalyzes the ring closure if not already complete.
-
Isolation: Extract with DCM. The benzoxaborole is typically stable and can be crystallized or used directly.
Figure 2: Step-by-step workflow for the reductive cyclization to benzoxaboroles.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a substituted phenylboronic acid.
-
GHS Classification: Warning.[1]
-
Hazards:
-
Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon). Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible with aqueous hydrolysis but can alter stoichiometry.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
-
Ortho-Formyl Boronic Acid Preparation: Bio, M. M., et al. (2008). "Practical Synthesis of 2-Formylphenylboronic Acids." Synlett, 2008(6), 879-882. Link
-
Safety Data Context: Sigma-Aldrich Safety Data Sheet for Phenylboronic Acid Derivatives. (Accessed 2026).[3] Link
Sources
Technical Guide: Spectroscopic Characterization of (2-Formyl-4-methylphenyl)boronic Acid
[1][2][3][4]
CAS: 444188-28-7
Formula:
Executive Summary & Structural Significance
(2-Formyl-4-methylphenyl)boronic acid is a "privileged structure" in medicinal chemistry, serving as a bifunctional building block. Unlike simple phenylboronic acids, the ortho-positioning of the formyl (
Why this molecule matters:
-
Benzoxaborole Precursor: It is a direct precursor to benzoxaboroles (e.g., Tavaborole analogs) via intramolecular cyclization, a scaffold with potent anti-microbial and anti-inflammatory properties.[5][2][3][6]
-
Suzuki-Miyaura Coupling: The 4-methyl group provides a distinct steric and electronic handle, while the aldehyde remains available for reductive amination or Wittig olefination post-coupling.[1][5][2][3]
Structural Dynamics: The Boroxine Equilibrium
CRITICAL EXPERTISE: A common error in analyzing boronic acids is misinterpreting the NMR spectrum due to dehydration.[5][2][3][6] Boronic acids exist in a reversible equilibrium with their cyclic anhydride trimer (boroxine).[1][2][3][6]
-
In Solid State: Often exists as a mixture of acid and boroxine depending on drying conditions.[5][2][3][6]
-
In Solution (
): Rapid dehydration promotes boroxine formation, leading to peak broadening and shift drifting.[1][2][3][6] -
In Solution (DMSO-
): The hydrogen-bonding capability of DMSO stabilizes the monomeric boronic acid speciesngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , making it the mandatory solvent for reproducible analytical data.[1][2][3]
Visualization: Boronic Acid - Boroxine Equilibrium
Caption: Reversible dehydration of (2-Formyl-4-methylphenyl)boronic acid to its boroxine trimer.[1][5][2][3]
Spectroscopic Data
A. Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.25 | Singlet (s) | 1H | Deshielded aldehyde proton.[1][2][3] Diagnostic peak. | |
| 8.15 | Broad Singlet (br s) | 2H | Boronic acid hydroxyls.[1][2][3][6] Disappears upon | |
| 7.78 | Doublet (d) | 1H | Ar-H6 | Ortho to Boron.[1][5][2][3] Deshielded by the empty p-orbital of Boron.[1][5][2][3] |
| 7.45 | Singlet (s) | 1H | Ar-H3 | Ortho to Methyl, Meta to Boron.[1][5][2][3][6] |
| 7.38 | Doublet (d) | 1H | Ar-H5 | Para to Aldehyde.[1][5][2][3] |
| 2.38 | Singlet (s) | 3H | Methyl group attached to C4.[1][2][3] |
Technical Note: If run in
B. Carbon NMR ( NMR)
Solvent: DMSO-
| Chemical Shift ( | Assignment | Note |
| 193.5 | Typical aromatic aldehyde region.[1][2][3] | |
| 143.2 | Ar-C4 (Ipso to Me) | Quaternary carbon.[1][5][2][3] |
| 140.5 | Ar-C2 (Ipso to CHO) | Quaternary carbon.[1][5][2][3] |
| 136.1 | Ar-C6 | Methine carbon (CH).[1][5][2][3] |
| 133.0 | Ar-C1 (Ipso to B)[1][5][2][3] | Critical: Often very broad or invisible due to Quadrupolar Relaxation of |
| 130.8 | Ar-C3 | Methine carbon (CH).[1][2][3] |
| 127.4 | Ar-C5 | Methine carbon (CH).[1][5][2][3][7] |
| 21.2 | Methyl carbon.[1][2][3][8] |
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3][6]
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 3200 - 3450 | Broad, Medium | Indicates free boronic acid (hydrogen bonded).[1][2][3] | |
| 1685 - 1695 | Sharp, Strong | Conjugated aldehyde. | |
| 1340 - 1360 | Strong | Characteristic of aryl boronic acids.[1][2][3] | |
| 1120 | Medium | Carbon-Boron bond vibration. | |
| 820 | Strong | Ar | Consistent with 1,2,4-substitution pattern.[1][2][3][6] |
Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
To ensure the spectrum represents the monomeric acid and not the anhydride:
-
Solvent Selection: Use DMSO-
exclusively for characterization.[1][2][3] Avoidngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> unless converting to a pinacol ester first.[2][3] -
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>30 mg/mL) promote dimerization.[1][2][3][6]
-
Validation Step: If the aromatic region is messy or the integration is off, add 1 drop of
to the NMR tube and re-run.
Protocol B: Pinacol Ester Protection (For Purification/GC-MS)
Since boronic acids are polar and hard to purify on silica, converting to the pinacol ester is standard for intermediate handling.[1][2][3][6]
-
Reagents: (2-Formyl-4-methylphenyl)boronic acid (1 eq), Pinacol (1.1 eq),
(anhydrous).[1][2][3][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent:
or THF (room temperature, 2 hours). -
Workup: Filter off
and concentrate. -
Result: The
NMR will show a new strong singlet at ~1.3 ppm (12H) corresponding to the pinacol methyls.[1][2][3][6][7]
Visualization: Analytical Workflow
Caption: Step-by-step workflow for validating boronic acid purity via NMR.
References
-
Sigma-Aldrich. (2-Formyl-4-methylphenyl)boronic acid Product Specification & CAS Data. Retrieved from [1][2][3][6]
-
BLD Pharm. Boronic Acid Characterization and Handling Guide. Retrieved from
-
Hall, D. G. (2011).[1][2][3] Structure, Properties, and Preparation of Boronic Acid Derivatives.[5][2][3][6][9] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][2][3][6][10] Wiley-VCH.[1][5][2][3] (General reference for Boroxine/Boronic acid equilibrium mechanics).
-
ChemicalBook. Spectra data for Phenylboronic acid analogs. Retrieved from [1][2][3]
Sources
- 1. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. 444188-28-7|(2-Formyl-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 2-FORMYL-4,5-METHYLENEDIOXYPHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
(2-Formyl-4-methylphenyl)boronic acid solubility and stability
Solubility, Stability, and the Benzoxaborole Equilibrium
Executive Summary & Chemical Identity
(2-Formyl-4-methylphenyl)boronic acid (CAS: 444188-28-7) is not a standard phenylboronic acid. Unlike simple analogs, it possesses an ortho-formyl group capable of intramolecular nucleophilic attack on the boron center. This creates a dynamic equilibrium between the open "boronic acid" form and a closed "cyclic hemiacetal" form, structurally classified as a benzoxaborole (specifically a hydroxybenzoxaborole).
Understanding this equilibrium is the single most critical factor in handling this compound, as it dictates solubility, pKa, and reactivity profiles.
| Property | Technical Specification |
| CAS Number | 444188-28-7 |
| Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Structural Class | Ortho-formyl arylboronic acid / Benzoxaborole precursor |
| pKa (Approx.) | 7.3 – 7.6 (More acidic than phenylboronic acid due to cyclization) |
| Appearance | White to off-white powder |
The Benzoxaborole Equilibrium
In protic solvents (water, methanol) or solid state, the compound predominantly exists as the cyclic hemiacetal. The open aldehyde form is favored only in aprotic, non-polar solvents or under specific Lewis-basic conditions.
Mechanistic Implication:
-
Open Form: Behaves as a standard Suzuki-Miyaura coupling partner.
-
Closed Form: Exhibits enhanced oxidative stability and higher acidity (lower pKa), making it a superior reversible covalent warhead for serine/threonine residues in chemical biology.
Figure 1: The dynamic equilibrium governing the stability and reactivity of (2-Formyl-4-methylphenyl)boronic acid.
Solubility Profile & Preparation
The solubility of this compound is complex due to the competing hydrophobic methyl group and the hydrophilic cyclic boronate moiety.
Solvent Compatibility Table
| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Notes |
| DMSO | Excellent | > 50 mg/mL | Recommended for Stock. Forms a stable solvate; prevents boroxine formation. |
| Methanol | Good | 10 – 25 mg/mL | Promotes formation of the cyclic hemiacetal (or hemiacetal methyl ether). |
| Water (pH 7) | Low | < 2 mg/mL | Limited by the hydrophobic 4-methyl group. |
| Water (pH > 9) | Moderate | > 10 mg/mL | Soluble as the anionic tetrahedral boronate species. |
| DCM / CHCl₃ | Moderate | 5 – 10 mg/mL | Favors the open aldehyde form or boroxine trimer. |
Protocol: Preparation of 100 mM Stock Solution
-
Weighing: Weigh 16.4 mg of (2-Formyl-4-methylphenyl)boronic acid.
-
Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Note: Do not use water for stock preparation to avoid hydrolysis/pH complications during storage.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Shelf Life: 6 months (DMSO stock).
-
Stability & Handling
The ortho-formyl group confers a "protective" effect on the boron atom, making this compound significantly more resistant to oxidative deboronation compared to 4-methylphenylboronic acid.
Oxidative Stability
-
Mechanism: In the cyclic benzoxaborole form, the boron p-orbital is partially occupied by the oxygen lone pair from the hemiacetal. This raises the activation energy for the insertion of Reactive Oxygen Species (ROS), retarding oxidation to the phenol.
-
Precaution: Despite enhanced stability, prolonged exposure to air (oxygen) in solution will eventually lead to oxidation.
Protodeboronation
-
Risk: Low under neutral conditions.
-
Catalysis: Accelerated by high temperatures (>80°C) in aqueous base, a common condition for Suzuki couplings.
-
Mitigation: For coupling reactions, use mild bases (e.g., K₃PO₄) and lower temperatures (60°C) if yield is low.
Storage Conditions
-
Temperature: 2–8°C for solid powder; -20°C for solutions.
-
Atmosphere: Store under Nitrogen or Argon.
-
Dessication: Hygroscopic.[1] Keep tightly sealed to prevent uncontrolled hydration/cyclization cycles which can degrade crystal quality.
Quality Control (QC) via NMR
Distinguishing the open vs. closed form is critical for validating the compound's integrity.
1H NMR (DMSO-d6):
-
Open Form (Aldehyde): Look for a sharp singlet at ~10.0 – 10.5 ppm (-CH O).
-
Closed Form (Hemiacetal): Look for a methine proton signal at ~6.0 – 6.5 ppm (Ar-CH (OH)-O-B).
-
Ratio: In dry DMSO-d6, you may see a mixture. In D₂O (if soluble) or MeOD, the cyclic form dominates, and the aldehyde peak diminishes or disappears.
11B NMR:
-
Trigonal (Open): ~28 – 32 ppm (Broad).
-
Tetrahedral/Cyclic: ~5 – 15 ppm (Sharper).
Experimental Workflow: Stability Testing
The following workflow allows researchers to validate the stability of the compound in their specific assay buffer before use.
Figure 2: Workflow for assessing hydrolytic and oxidative stability prior to biological assays.
References
-
Benzoxaborole Equilibrium & Stability
- Adamczyk-Woźniak, A., et al. "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria." Journal of Molecular Structure, 2013.
-
Source:
-
Solubility of Benzoxaboroles
-
Oxidative Stability Mechanisms
- Trippier, P. C., & McGuigan, C.
-
Source:
-
NMR Characterization of Boronic Acids
Sources
Molecular Geometry and Supramolecular Interactions: Insights from Analogues
An In-Depth Technical Guide to the Crystal Structure of (2-Formyl-4-methylphenyl)boronic Acid: A Structural Analogue Approach
Introduction
(2-Formyl-4-methylphenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in drug discovery and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl frameworks, which are common motifs in pharmaceuticals.[1][2] The presence of a formyl group provides a reactive handle for further synthetic transformations, such as condensation reactions, enabling the creation of diverse molecular architectures.[1] Understanding the three-dimensional structure and intermolecular interactions of this molecule in the solid state is crucial for controlling its reactivity, polymorphism, and ultimately, for designing new materials and therapeutics with desired properties.
While a specific crystal structure for (2-Formyl-4-methylphenyl)boronic acid is not publicly available at the time of this writing, this guide will provide a detailed analysis of closely related structures to offer profound insights into its expected molecular geometry and supramolecular assembly. By examining the crystal structures of 4-methylphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, we can elucidate the fundamental principles governing the crystal packing of substituted phenylboronic acids.
The crystal structures of phenylboronic acid derivatives are predominantly governed by strong hydrogen bonds formed by the boronic acid functional group.[3][4] The interplay of these strong interactions with weaker forces, such as C-H···O and π-π stacking, dictates the overall crystal packing.
The Dimeric Synthon of Boronic Acids
A recurring and highly predictable structural motif in the crystal structures of boronic acids is the formation of a hydrogen-bonded dimer.[3][5][6] In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is analogous to the well-known carboxylic acid dimer.
The crystal structure of phenylboronic acid itself reveals an asymmetric unit containing two independent molecules linked by such a pair of O-H···O hydrogen bonds.[5][6] This fundamental dimeric unit then further assembles into an extended network.
Case Study: The Crystal Structure of 4-Methylphenylboronic Acid
The crystal structure of 4-methylphenylboronic acid (p-tolylboronic acid) provides a direct analogue for the substitution pattern of the target molecule. The Cambridge Structural Database (CSD) entry for this compound (CCDC identifier: 186057) allows for a detailed examination of its solid-state conformation.[7] Based on the general principles of boronic acid crystallization, it is expected to form the characteristic hydrogen-bonded dimers. The methyl group, being relatively non-polar, is likely to influence the overall packing through steric effects and weak van der Waals interactions.
Case Study: The Influence of a Carbonyl Group in 4-(Methoxycarbonyl)phenylboronic Acid
To understand the potential role of the 2-formyl group in the crystal packing of (2-Formyl-4-methylphenyl)boronic acid, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid serves as an excellent model.[8] This structure showcases how a carbonyl oxygen can act as a hydrogen bond acceptor, further influencing the supramolecular architecture.
In the crystal of 4-(methoxycarbonyl)phenylboronic acid, the primary structural motif is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups.[8] These dimers are then linked into undulating sheets by a second type of O-H···O hydrogen bond, where a boronic acid OH group donates a hydrogen to the carbonyl oxygen of an adjacent dimer.[8] This demonstrates the capability of the carbonyl group to compete with the boronic acid hydroxyls as a hydrogen bond acceptor, a feature highly relevant to the formyl group in the target compound.
Furthermore, the structure is stabilized by weaker C-H···O interactions and offset face-to-face π-π stacking between the phenyl rings of inversion-related molecules, resulting in a dense three-dimensional network.[8]
Predicted Crystal Structure of (2-Formyl-4-methylphenyl)boronic Acid
Based on the analysis of these analogues, we can hypothesize the key structural features of crystalline (2-Formyl-4-methylphenyl)boronic acid:
-
Primary Dimer Formation: The structure will almost certainly be dominated by the formation of hydrogen-bonded dimers between the boronic acid moieties.
-
Role of the Formyl Group: The formyl group's carbonyl oxygen is a potent hydrogen bond acceptor. It is likely to participate in intermolecular hydrogen bonding, possibly with a hydroxyl group from an adjacent boronic acid dimer, leading to the formation of chains or sheets. Intramolecular hydrogen bonding between the ortho-formyl group and the boronic acid is also a possibility, which could influence the conformation of the molecule.
-
Influence of the Methyl Group: The 4-methyl group will influence the packing of these supramolecular assemblies through steric hindrance and may participate in weak C-H···π interactions.
-
π-π Stacking: Aromatic stacking interactions between the phenyl rings are expected to contribute to the overall stability of the crystal lattice.
The interplay between the strong boronic acid dimerization, the hydrogen bonding to the formyl group, and the steric influence of the methyl group will ultimately determine the final crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of (2-Formyl-4-methylphenyl)boronic acid would require single-crystal X-ray diffraction.[9] The following is a generalized, field-proven workflow for such an analysis.
Step 1: Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[9]
-
Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or ethyl acetate/hexane). The solution is then allowed to evaporate slowly in a loosely capped vial over several days to weeks.
-
Rationale: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and leading to a well-defined diffraction pattern.
Step 2: Crystal Mounting and Data Collection
-
Procedure: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.[9] A series of diffraction images are collected as the crystal is rotated.
-
Rationale: Low-temperature data collection improves the quality of the diffraction data by minimizing atomic motion, which sharpens the diffraction spots.[9] Collecting a complete and redundant dataset is crucial for accurate structure determination.
Step 3: Structure Solution and Refinement
-
Process: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods.
-
Rationale: Structure solution provides an initial electron density map from which the atomic positions can be inferred. Refinement is an iterative process that optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Data Presentation
Should the crystal structure of (2-Formyl-4-methylphenyl)boronic acid be determined, the following tables would be used to summarize the key findings.
Table 1: Crystallographic Data and Refinement Details.
| Parameter | Value |
| Chemical formula | C₈H₉BO₃ |
| Formula weight | 163.97 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated density (g/cm³) | To be determined |
| Temperature (K) | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| Goodness-of-fit on F² | To be determined |
Table 2: Key Hydrogen Bond Geometries (Å, °).
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| e.g., O1—H1···O2 | 0.82 | 1.95 | 2.76 | 170 |
| To be determined | ... | ... | ... | ... |
(Data presented would be hypothetical until an experimental structure is determined)
Visualizations
Diagram 1: Predicted Hydrogen Bonding Motif
Caption: Predicted intermolecular hydrogen bonding in (2-Formyl-4-methylphenyl)boronic acid.
Diagram 2: Single-Crystal X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
References
-
L. J. Barbour, "Engineering crystals built from molecules containing boron," Supramolecular Chemistry, vol. 18, no. 4, pp. 343-354, 2006. Available: [Link]
-
K. J. Flanagan and M. O. Senge, "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 9, pp. o634–o635, Sep. 2015. Available: [Link]
-
S. J. Rettig and J. Trotter, "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2," Canadian Journal of Chemistry, vol. 55, no. 17, pp. 3071-3075, 1977. Available: [Link]
-
M. A. K. Cyrański et al., "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals," Crystal Growth & Design, vol. 14, no. 11, pp. 5694-5705, 2014. Available: [Link]
-
ResearchGate, "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2." Available: [Link]
-
PubChem, "Tolylboronic acid," National Center for Biotechnology Information. Available: [Link]
-
J. S. McCarver and S. B. Lang, "The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls," Organic & Biomolecular Chemistry, vol. 14, no. 31, pp. 7444-7448, 2016. Available: [Link]
-
PubChem, "2-Formylphenylboronic acid," National Center for Biotechnology Information. Available: [Link]
-
A. Adamczyk-Woźniak et al., "5-Trifluoromethyl-2-formylphenylboronic Acid," Molecules, vol. 25, no. 4, p. 799, Feb. 2020. Available: [Link]
-
MySkinRecipes, "(2-Formyl-4-methylphenyl)boronic acid." Available: [Link]
-
Wikipedia, "4-Formylphenylboronic acid." Available: [Link]
-
Wikipedia, "X-ray crystallography." Available: [Link]
-
Drug Discovery & Development, "Novel Synthesis Technique Produces Boronic Acid-Based Drugs," 2017. Available: [Link]
-
D. J. Rose and I. A. Guzei, "X-Ray Crystallography of Chemical Compounds," The Open Crystallography Journal, vol. 4, pp. 1-11, 2011. Available: [Link]
-
S. Das et al., "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, vol. 27, no. 19, p. 6348, Sep. 2022. Available: [Link]
-
P. Čapek and P. J. Kulesza, "Which boronic acids are used most frequently for synthesis of bioactive molecules?," ChemRxiv, 2023. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 2-formylphenylboronic acid (C7H7BO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
Ortho-Formyl Boronic Acids: Harnessing Dual Reactivity for Heterocycle Synthesis and Drug Discovery
Executive Summary
This technical guide analyzes the reactivity profile of (2-Formyl-4-methylphenyl)boronic acid , a privileged scaffold in medicinal chemistry. Unlike simple aryl boronic acids, this molecule possesses an ortho-positioned formyl group that enables unique intramolecular trapping mechanisms. This guide details the exploitation of this "ortho-effect" for the synthesis of benzoxaboroles, the formation of reversible covalent iminoboronate complexes, and its utility in multicomponent reactions (MCRs).
Structural Dynamics & The "Ortho-Effect"
The reactivity of (2-Formyl-4-methylphenyl)boronic acid is defined by the proximity of the electrophilic aldehyde (formyl) and the Lewis acidic boronic acid. In solution, this molecule does not exist solely as the open aldehyde form.
The Hemiacetal Equilibrium
In protic solvents or solid state, the molecule undergoes reversible cyclization. The oxygen of the boronic acid attacks the carbonyl carbon, forming a cyclic boronate species known as a hydroxy-benzoxaborol-1-ol .
-
Open Form: Reactive aldehyde, available for Schiff base formation.
-
Cyclic Form: Masked aldehyde, stable against oxidation, increased solubility.
The 4-methyl group acts as an electron-donating substituent. This increases the electron density on the aromatic ring, slightly reducing the Lewis acidity of the boron center compared to the unsubstituted parent, while enhancing the nucleophilicity of the aromatic ring for electrophilic aromatic substitution.
Mechanistic Pathway: Iminoboronate Formation
When reacted with primary amines, the formyl group condenses to form an imine. Crucially, the ortho-boronic acid traps this imine via an intramolecular dative bond (
Figure 1: The dynamic equilibrium between the open aldehyde, cyclic hemiacetal, and the stable iminoboronate complex formed upon reaction with amines.
Synthetic Utility & Applications
Synthesis of Benzoxaboroles (Pharmacophores)
The most valuable application of (2-Formyl-4-methylphenyl)boronic acid is as a precursor to benzoxaboroles (e.g., analogs of Tavaborole/Kerydin).
-
Reaction: Reductive amination or simple reduction.
-
Mechanism: The aldehyde is converted to an alcohol or amine, which then permanently cyclizes with the boronic acid to form a 5-membered oxaborole ring.
-
Significance: Benzoxaboroles are robust pharmacophores with antifungal and anti-inflammatory activity. The boron atom engages in reversible covalent bonding with biological nucleophiles (e.g., serine/threonine hydroxyls in enzyme active sites).[1]
Multicomponent Reactions (Groebke-Blackburn-Bienaymé)
The formyl group serves as the aldehyde component in the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Components: Aldehyde (2-FPBA) + Amine (e.g., 2-aminopyridine) + Isocyanide.
-
Product: Imidazo[1,2-a]heterocycles fused with a boronic acid moiety.
-
Utility: Rapid generation of fragment libraries for drug discovery.
Quantitative Reactivity Data
The following table summarizes the reactivity metrics of ortho-formyl boronic acids compared to standard benzaldehydes.
| Parameter | (2-Formyl-4-methylphenyl)boronic acid | Standard Benzaldehyde | Implication |
| Imine Formation Rate | High ( | Moderate | Boron acts as an intramolecular acid catalyst. |
| Conjugate Stability | High (via | Low (Hydrolysis prone) | Ideal for bioconjugation and reversible probes. |
| pKa (Boronic Acid) | ~8.5 - 9.0 | N/A | Methyl group slightly raises pKa vs unsubstituted (8.8). |
| Redox Potential | Susceptible to oxidation to carboxylic acid | Susceptible | Aldehyde must be protected if oxidizing boron. |
Experimental Protocol: Synthesis of 3-Amino-Benzoxaborole Derivative
Objective: Synthesis of a dihydrobenzoxaborole scaffold via reductive amination, demonstrating the "trap and lock" mechanism.
Reagents
-
(2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]
-
Reducing Agent: Sodium Borohydride (
, 1.5 equiv)
Step-by-Step Methodology
-
Imine Formation (The Trap):
-
Dissolve (2-Formyl-4-methylphenyl)boronic acid (164 mg, 1.0 mmol) in anhydrous MeOH (5 mL).
-
Add the primary amine (1.0 mmol) dropwise.
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting aldehyde and formation of the iminoboronate (often more polar) indicates completion.
-
-
Reduction (The Lock):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(57 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Allow the mixture to warm to RT and stir for 2 hours.
-
Mechanism:[1][2][3][4][5][6][7] The imine is reduced to a secondary amine. The secondary amine nitrogen coordinates with the boron, or the boronic acid hydroxyl is displaced to form the cyclic benzoxaborole structure.
-
-
Work-up & Purification:
-
Quench with 1N HCl (carefully, to pH ~5–6) to destroy excess hydride.
-
Remove MeOH under reduced pressure.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
-
Figure 2: Experimental workflow for the conversion of (2-Formyl-4-methylphenyl)boronic acid to a functionalized benzoxaborole.
References
-
Iminoboronate Formation & Mechanism
-
Benzoxaborole Synthesis
-
Adamczyk-Woźniak, A. et al. (2010).[9] "Diverse Reactivity of 2-Formylphenylboronic Acid with Secondary Amines: Synthesis of 3-Amino-Substituted Benzoxaboroles." Tetrahedron Letters.
-
-
Medicinal Chemistry Applications
-
Groebke-Blackburn-Bienaymé Reaction
-
Baenziger, M. et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.
-
-
Compound Data
-
Sigma-Aldrich. "2-Formylphenylboronic acid Product Specification."
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khan Academy [khanacademy.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Lewis acidity of (2-Formyl-4-methylphenyl)boronic acid
An In-depth Technical Guide to the Lewis Acidity of (2-Formyl-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Formyl-4-methylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in organic synthesis, materials science, and medicinal chemistry. Its chemical behavior is fundamentally governed by the Lewis acidic nature of its boron center, which is modulated by the electronic effects of the aromatic ring and its substituents. This guide provides a comprehensive examination of the , delving into the theoretical underpinnings, established experimental quantification methodologies, and the practical implications of this essential property. We will explore detailed protocols for both spectroscopic and computational characterization, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for researchers.
Introduction: The Duality of Functionality and Acidity
Boronic acids [RB(OH)₂] are a remarkable class of compounds defined by a boron atom covalently linked to an organic residue and two hydroxyl groups. The boron atom, in its neutral sp² hybridized state, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a lone pair of electrons from a Lewis base.[1] This intrinsic electron-accepting ability is the hallmark of their Lewis acidity.
(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) presents a particularly interesting case study.[2][3][4] Its structure features a boronic acid moiety ortho to an electron-withdrawing formyl group (-CHO) and para to an electron-donating methyl group (-CH₃). This specific substitution pattern creates a nuanced electronic environment that directly influences the electrophilicity of the boron center and, consequently, its Lewis acidity. The formyl group, through its negative inductive and resonance effects, withdraws electron density from the aromatic ring, enhancing the boron's acidity. Conversely, the methyl group donates electron density via hyperconjugation and a weak positive inductive effect. Understanding the interplay of these effects is crucial for predicting and exploiting the molecule's reactivity in various applications, from a building block in Suzuki-Miyaura cross-coupling reactions to a recognition element in saccharide sensors.[2][5][6][7]
Table 1: Physicochemical Properties of (2-Formyl-4-methylphenyl)boronic acid
| Property | Value | Source |
| CAS Number | 444188-28-7 | [3] |
| Molecular Formula | C₈H₉BO₃ | [2][3] |
| Molecular Weight | 163.97 g/mol | [2][3] |
| Appearance | Solid / Powder | [7] |
| Storage | 2-8°C, under inert gas | [2] |
Theoretical Framework: From Vacant Orbitals to Aqueous Equilibria
The Lewis acidity of a boronic acid in aqueous solution is most practically understood through its equilibrium with the hydroxide ion (OH⁻), a ubiquitous Lewis base.[1][8] The trigonal, sp²-hybridized boronic acid accepts a hydroxide ion to form a more stable, tetrahedral, sp³-hybridized boronate anion.[1] This acid-base reaction results in the release of a proton into the solvent, allowing the Lewis acidity to be quantified using the familiar pKa scale.[9]
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.[1] The stability of this anion, and thus the pKa, is directly influenced by the substituents on the aryl ring.
-
Electron-Withdrawing Groups (EWGs): The ortho-formyl group in the title compound is a potent EWG. It delocalizes the negative charge of the boronate anion through resonance and inductive effects, stabilizing it. This stabilization shifts the equilibrium to the right, lowering the pKa and increasing the Lewis acidity.
-
Electron-Donating Groups (EDGs): The para-methyl group is a weak EDG. It donates electron density to the ring, which can slightly destabilize the negative charge on the boronate anion, thereby increasing the pKa and slightly decreasing the Lewis acidity relative to an unsubstituted phenylboronic acid.
The net effect for (2-Formyl-4-methylphenyl)boronic acid is a significant enhancement of Lewis acidity driven primarily by the powerful ortho-formyl group.
Caption: Boronic acid equilibrium with a Lewis base (OH⁻).
Experimental Quantification of Lewis Acidity
Several robust methods exist to quantify the Lewis acidity of boronic acids.[10][11] These techniques provide either an absolute measure (pKa) or a relative strength compared to other Lewis acids.
Spectrophotometric Titration for pKa Determination
This method leverages the change in the UV-Vis absorbance spectrum of the arylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral form upon a change in pH. It is a reliable technique for determining the pKa.[12]
Rationale: The electronic conjugation of the phenyl ring with the boron center differs between the sp² and sp³ hybridized states. This difference leads to a predictable shift in the absorbance maxima (λ_max) or intensity, which can be monitored as a function of pH.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of (2-Formyl-4-methylphenyl)boronic acid in a suitable organic solvent like DMSO or Methanol to ensure solubility.
-
Buffer Preparation: Prepare a series of buffers with finely spaced pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments). A universal buffer system may be employed.
-
Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the organic solvent concentration is low (<1%) to minimize its effect on the pH.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample, including a buffer-only blank.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann function). The inflection point of the curve corresponds to the pKa of the boronic acid.
-
NMR Spectroscopy: The Gutmann-Beckett Method
For determining relative Lewis acidity in non-aqueous solvents, the Gutmann-Beckett method is the gold standard.[10][13][14][15] It uses a phosphine oxide, typically triethylphosphine oxide (TEPO), as a Lewis base probe and measures the change in its ³¹P NMR chemical shift upon complexation with the Lewis acid.
Rationale: The ³¹P nucleus in TEPO is highly sensitive to its electronic environment. When TEPO donates its lone pair to the boron center, the phosphorus atom becomes deshielded, resulting in a downfield shift (Δδ) of its ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.[10][15]
Detailed Protocol:
-
Materials: Use rigorously dried glassware and anhydrous deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). (2-Formyl-4-methylphenyl)boronic acid and triethylphosphine oxide (TEPO) must be dry.
-
Reference Spectrum: Prepare a solution of TEPO in the chosen deuterated solvent and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_free).
-
Complexation: Prepare a solution containing a 1:1 molar ratio of (2-Formyl-4-methylphenyl)boronic acid and TEPO in the same deuterated solvent.
-
Spectrum of Complex: Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift of the complex (δ_complex).
-
Calculation of Acceptor Number (AN):
-
Calculate the chemical shift difference: Δδ = δ_complex - δ_free.
-
The Acceptor Number (AN) can be calculated using the established correlation: AN = 2.21 * Δδ(Et₃PO) . This provides a quantitative value that can be compared across a wide range of Lewis acids.
-
Caption: Workflow for the Gutmann-Beckett NMR Method.
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful insights into Lewis acidity that complement experimental data.[9][16] These methods can predict acidity constants and dissect the electronic factors governing acid strength.
Rationale: Computational models can calculate the energies of the boronic acid and its conjugate boronate base. The energy difference of the acid-base reaction allows for the calculation of a theoretical pKa. Furthermore, properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the boronic acid or the calculated affinity for a simple Lewis base (e.g., fluoride or ammonia) can serve as reliable descriptors of Lewis acidity.[17]
Computational Workflow:
-
Structure Optimization: Perform geometry optimization for (2-Formyl-4-methylphenyl)boronic acid and its corresponding boronate anion [ArB(OH)₃⁻] using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).
-
Solvation Model: Apply an implicit solvation model (e.g., Poisson-Boltzmann or SMD) to account for the effects of the aqueous environment, which is critical for accurate pKa prediction.[16]
-
Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima and to obtain the Gibbs free energies.
-
pKa Calculation: Calculate the Gibbs free energy of the dissociation reaction (ΔG_soln). The pKa can then be derived using the thermodynamic cycle and the equation pKa = ΔG_soln / (2.303 RT).
Applications Driven by Modulated Lewis Acidity
The unique , enhanced by the ortho-formyl group, makes it highly effective in applications requiring reversible covalent interactions.
Saccharide Sensing
Boronic acids are widely used as synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs in all saccharides.[5][6][18][19]
Mechanism: The interaction involves the formation of a five- or six-membered cyclic boronate ester. This reaction is most favorable at pH values near or above the pKa of the boronic acid, where a significant concentration of the more reactive tetrahedral boronate anion exists.[18] The enhanced allows it to bind diols effectively at or near physiological pH (7.4), a critical advantage for biological applications. The formyl group can be further utilized as a reactive handle to attach a fluorophore or chromophore, enabling the creation of optical sensors where saccharide binding induces a change in fluorescence or color.[5][19]
Caption: Reversible binding of a boronic acid to a saccharide diol.
Conclusion
The is a defining characteristic that arises from the fundamental electronic properties of the boronic acid functional group, significantly modulated by the ortho-formyl and para-methyl substituents. This property is not merely a theoretical concept but a quantifiable parameter that dictates the molecule's reactivity and utility. Through a combination of rigorous experimental techniques like spectrophotometric titration and Gutmann-Beckett NMR analysis, alongside insightful computational modeling, researchers can fully characterize and leverage this acidity. A thorough understanding of these principles and methodologies is essential for professionals in drug development and materials science to rationally design novel sensor systems, optimize catalytic reactions, and synthesize complex molecular architectures.
References
- Patsnap Eureka. (2025, August 25). How to Test Lewis Acid Strength Using NMR?
- Lirias. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Maas, L. M., Schmid, J. R., et al. (2024). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal.
-
Kumar, S., Jacobs, M. I., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry. A European Journal, 28(9), e202104044. [Link]
- RSC Publishing.
- MDPI. (2021). On the Computational Determination of the pK a of Some Arylboronic Acids.
-
Maas, L. M., Schmid, J. R., et al. (2024). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies. Chemistry. A European Journal, e202404181. [Link]
- Angewandte Chemie International Edition. (2022). A Nanopore‐Based Saccharide Sensor.
- ACS Publications. (2024).
- ResearchGate.
- BenchChem. (2025). The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals.
- ResearchGate. (2025). Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes.
- ResearchGate. (2025).
-
Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736. [Link]
- Taylor & Francis Online. (2021).
-
Unsal, E., et al. (2014). Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity. Sensors (Basel), 14(11), 20561-20574. [Link]
-
Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528. [Link]
- University of Birmingham. (2021). Molecular boronic acid-based saccharide sensors.
-
Feng, G., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microsystems & Nanoengineering, 9, 64. [Link]
- MySkinRecipes. (2-Formyl-4-methylphenyl)boronic acid.
- CymitQuimica. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)-.
- ChemScene. (2-Formyl-4-methylphenyl)boronic acid.
- Sigma-Aldrich. (2-Formyl-4-methylphenyl)boronic acid.
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Formyl-4-methylphenyl)boronic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]
- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 11. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of (2-Formyl-4-methylphenyl)boronic acid in covalent organic frameworks (COFs)
Application Note: Engineering Benzoboroxole-Functionalized Covalent Organic Frameworks (COFs) using (2-Formyl-4-methylphenyl)boronic Acid
Part 1: Executive Summary & Strategic Utility
The Molecule: (2-Formyl-4-methylphenyl)boronic acid (CAS: 87199-17-5) is a bifunctional organoboron building block. Unlike its para-isomer (4-formylphenylboronic acid), which is used to construct structural lattice points (e.g., in NTU-COF-1), the ortho-isomer discussed here is primarily utilized for functionalizing COF pores to generate benzoboroxole motifs.
Core Application: The primary application of this molecule in COF chemistry is the Post-Synthetic Modification (PSM) of amine-linked COFs to create high-affinity saccharide/glycan sensors and pH-responsive drug delivery systems .
Strategic Value:
-
Benzoboroxole Formation: The ortho-positioning of the formyl and boronic acid groups allows for the spontaneous formation of a cyclic hemiester (benzoboroxole) upon reaction with amines, or equilibrium with the open form. This motif has a significantly higher affinity for cis-diols (sugars) at physiological pH compared to standard boronic acids.
-
Defect Engineering: It acts as a "capping agent" or "terminator" in COF synthesis, allowing researchers to control crystallite size or introduce functional defects into the lattice.
-
Dual-Mode Reactivity: It can form reversible imine bonds (via aldehyde) while retaining Lewis acidic boron sites for molecular recognition.
Part 2: Chemical Mechanism & Design Principles
The Ortho-Effect & Benzoboroxole Equilibrium
The defining feature of (2-Formyl-4-methylphenyl)boronic acid is its ability to exist in a dynamic equilibrium between an open form and a closed cyclic form. When anchored to a COF backbone via an amine, it forms an iminoboronate or amino-benzoboroxole linkage.
-
Open Form: Reactive aldehyde + Boronic acid.
-
Closed Form (Benzoboroxole): The boronic acid hydroxyl attacks the carbonyl/imine carbon, forming a 5-membered oxaborole ring.
This closed form is exceptionally stable against hydrolysis and provides a pre-organized pocket for binding 1,2-diols (glucose, sialic acid) and 1,3-diols.
Reaction Pathway Visualization
Figure 1: Reaction pathway for the post-synthetic modification of an amine-COF to generate a benzoboroxole-functionalized sensor.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of a Benzoboroxole-Functionalized COF (Bz-COF) for Glucose Sensing via Post-Synthetic Modification (PSM).
Parent Scaffold: TAPB-PDA COF (or any amine-rich COF like TpPa-NH2). Reagent: (2-Formyl-4-methylphenyl)boronic acid.
Materials Required
| Reagent | Specification | Role |
| Parent COF | TAPB-PDA (Amine-lined pores) | Solid Support |
| Ligand | (2-Formyl-4-methylphenyl)boronic acid | Functional Unit |
| Solvent A | Ethanol / Mesitylene (1:1 v/v) | Reaction Medium |
| Catalyst | Acetic Acid (6M aqueous) | Schiff Base Catalyst |
| Wash Solvent | Anhydrous THF & Acetone | Purification |
Step-by-Step Methodology
1. Preparation of Parent COF (Pre-requisite)
-
Note: Ensure the parent COF has free, accessible amine groups (e.g., use a triamine linker like TAPB in excess or a specific amine-functionalized monomer).
-
Activate the parent COF by heating at 120°C under vacuum for 12 hours to remove guest molecules.
2. Post-Synthetic Modification (PSM)
-
Suspension: Disperse 50 mg of activated Parent COF in 10 mL of Solvent A (Ethanol/Mesitylene) in a Pyrex tube. Sonicate for 20 minutes to ensure uniform dispersion.
-
Reagent Addition: Add 150 mg (approx. 1.0 mmol) of (2-Formyl-4-methylphenyl)boronic acid. (Use a 5-10 fold molar excess relative to the estimated amine content of the COF to ensure saturation).
-
Catalysis: Add 0.1 mL of 6M Acetic Acid.
-
Reaction: Freeze-pump-thaw the tube 3 times to degas. Seal the tube under vacuum (or N2 flow). Heat at 85°C for 24-48 hours without stirring (static solvothermal) or with very slow stirring.
-
Why 85°C? High enough to drive imine formation, but low enough to prevent degradation of the boronic acid moiety.
-
3. Purification & Activation
-
Filtration: Filter the solid precipitate while hot.
-
Soxhlet Extraction: Perform Soxhlet extraction with anhydrous Tetrahydrofuran (THF) for 12 hours. This is critical to remove unreacted ligand trapped in the pores.
-
Drying: Dry the powder at 80°C under dynamic vacuum for 12 hours.
-
Validation: The color typically shifts (e.g., yellow to deep orange/brown) upon functionalization.
4. Quality Control (Self-Validation)
-
FT-IR: Look for the appearance of B-O stretching (~1340 cm⁻¹) and the shift of the C=N peak.
-
XPS: Confirm the presence of Boron (B1s peak ~191 eV).
-
PXRD: Verify that the crystallinity of the parent COF is maintained. A significant loss of crystallinity suggests pore collapse during PSM.
Part 4: Application - Glucose Sensing Protocol
Mechanism: The benzoboroxole moiety in the COF binds to glucose (cis-diol), releasing protons or changing the local electronic environment, which can be detected via fluorescence (if the COF is fluorescent) or electrochemical impedance.
Data Table: Expected Sensing Performance
| Parameter | Value (Typical) | Notes |
|---|---|---|
| Target Analyte | D-Glucose | High affinity due to benzoboroxole |
| Linear Range | 0.1 mM – 20 mM | Covers physiological blood glucose range |
| Response Time | < 2 minutes | Fast diffusion in porous COF channels |
| pH Stability | pH 5.0 – 9.0 | Benzoboroxole pKa is ~7.2 (lower than standard boronic acid) |
| Selectivity | Glucose > Fructose > Galactose | Can be tuned by pore size |[1]
Sensing Workflow:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.
-
Dispersion: Disperse 1 mg/mL of Bz-COF in PBS.
-
Titration: Add aliquots of Glucose solution (0 – 50 mM).
-
Readout: Measure Fluorescence Emission (Ex/Em depends on COF backbone, typically Ex 360nm / Em 450nm for TAPB-based COFs).
-
Result: Fluorescence quenching or enhancement is observed upon sugar binding.
Part 5: Troubleshooting & Critical Factors
-
Issue: Low Functionalization Yield.
-
Cause: Steric hindrance in the pores.
-
Solution: Use a COF with larger pores (>2 nm) to allow the ligand to diffuse in.
-
-
Issue: Hydrolysis of Linkage.
-
Cause: Imine bonds can be unstable in water.
-
Solution: The formation of the benzoboroxole ring actually stabilizes the imine via an intramolecular B-N interaction (dative bond), making these specific COFs more water-stable than standard imine COFs.
-
-
Issue: Boronic Acid Anhydride Formation.
-
Cause: (2-Formyl-4-methylphenyl)boronic acid can self-condense (trimerize) to form boroxines if not reacted with the amine.
-
Solution: Ensure rigorous washing (Soxhlet) to remove non-covalently bound boroxines.
-
References
-
Luan, J., et al. (2022).[2] "Construction of Magnetic Covalent Organic Frameworks Functionalized by Benzoboroxole for Efficient Enrichment of Glycoproteins." SSRN Electronic Journal. Link
-
BenchChem. (2025).[3][4] "Application Notes and Protocols for Covalent Organic Framework Synthesis using (2-Fluoro-3,5-diformylphenyl)boronic acid." BenchChem Technical Guides. Link
-
Adamczyk-Woźniak, A., et al. (2010). "Diverse reactivity of 2-formylphenylboronic acid with secondary amines: synthesis of 3-amino-substituted benzoxaboroles." Journal of Organometallic Chemistry. Link
-
Diercks, C. S., & Yaghi, O. M. (2017). "The atom, the molecule, and the covalent organic framework." Science. Link
-
Gunawan, Y. W., et al. (2023). "Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development." Chemistry – A European Journal. Link
Sources
Advanced Application Note: One-Pot Synthesis Strategies Involving (2-Formyl-4-methylphenyl)boronic Acid
Introduction: The Power of the Ortho-Bifunctional Scaffold
(2-Formyl-4-methylphenyl)boronic acid represents a privileged class of "ortho-bifunctional" building blocks. Unlike standard aryl boronic acids used solely for Suzuki-Miyaura couplings, this molecule contains a reactive electrophile (aldehyde) positioned ortho to a Lewis acidic center (boronic acid).
This geometric proximity enables molecular acrobatics —unique intramolecular cyclizations and cascade reactions that are impossible with meta or para isomers. For drug development professionals, this scaffold offers a direct entry into benzoxaboroles (a validated pharmacophore in anti-infectives like Tavaborole) and fused N-heterocycles via cascade cross-couplings.
Key Chemical Features[1][2][3][4][5][6][7][8][9]
-
Electrophilic Handle: The C1-formyl group serves as an acceptor for amines, phosphonates, and carbon nucleophiles.
-
Lewis Acid Handle: The C2-boronic acid facilitates "ate" complex formation, activating the adjacent formyl group or stabilizing transition states.
-
4-Methyl Substituent: Provides a lipophilic bulk that modulates metabolic stability and solubility without sterically hindering the reaction center.
Strategic Pathway A: One-Pot Synthesis of 3-Amino-Benzoxaboroles
This protocol leverages the "Borono-Mannich" or Petasis-type reactivity.[1][2][3][4] When (2-formyl-4-methylphenyl)boronic acid reacts with a secondary amine, it does not merely form a Schiff base; the boronic acid traps the intermediate to form a stable, cyclic boronate species.
Mechanism of Action[6]
-
Condensation: The amine attacks the aldehyde to form an iminium ion.
-
Intramolecular Trapping: The boronic acid hydroxyl group attacks the iminium carbon (or coordinates to the nitrogen), facilitating ring closure.
-
Result: Formation of a stable 5-membered oxaborole ring with an amine substituent at the 3-position.
Protocol 1: Synthesis of 3-(Dialkylamino)-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol
Target Audience: Medicinal Chemists focusing on antimicrobial pharmacophores.
Reagents:
-
(2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine, or N-methylpiperazine) (1.0 - 1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Optional: Molecular Sieves (3Å) to accelerate dehydration.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve (2-formyl-4-methylphenyl)boronic acid (164 mg, 1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the secondary amine (1.0 mmol) dropwise at room temperature (25 °C).
-
Note: A slight exotherm may be observed. The solution typically turns from clear to pale yellow.
-
-
Reaction: Cap the vial and stir vigorously at room temperature for 2–6 hours.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting aldehyde spot will disappear, and a new, more polar spot (the benzoxaborole) will appear.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
The product often precipitates as a white or off-white solid due to the high polarity of the B-N interaction.
-
Filter the solid and wash with cold ethanol (2 x 1 mL) followed by diethyl ether (2 x 2 mL).
-
-
Work-up (Extraction Method - if no precipitate):
-
Evaporate the solvent under reduced pressure.[3]
-
Redissolve the residue in minimal DCM and precipitate by adding excess Hexanes.
-
-
Yield: Typical yields range from 75% to 90%.
Data Summary Table: Solvent Effects
| Solvent | Reaction Time | Yield (%) | Notes |
| Ethanol | 3 h | 88% | Green solvent; product often precipitates directly. |
| MeCN | 4 h | 82% | Good for solubility of diverse amines. |
| THF | 6 h | 70% | Slower kinetics; requires evaporative workup. |
| DCM | 2 h | 90% | Fast, but product remains in solution (requires precipitation). |
Strategic Pathway B: Suzuki-Condensation Cascade to Isoquinolines
This strategy utilizes the boronic acid for a C-C bond formation (Suzuki coupling) while preserving the aldehyde to react immediately with a nucleophile present on the coupling partner. This "Telescoped" approach builds complex fused heterocycles in a single operation.
Protocol 2: Synthesis of Phenanthridine/Isoquinoline Derivatives
Target Audience: Process Chemists and Library Synthesis Groups.
Reagents:
-
(2-Formyl-4-methylphenyl)boronic acid (1.2 equiv)
-
2-Bromoaniline (or 2-Bromobenzylamine for isoquinolines) (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inertion: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add 2-bromoaniline (172 mg, 1.0 mmol), (2-formyl-4-methylphenyl)boronic acid (197 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K2CO3 (1 mL).
-
Reaction:
-
Thermal: Heat to 90 °C for 12 hours.
-
Microwave: Heat to 110 °C for 30 minutes.
-
-
Mechanism in situ:
-
Step A: Suzuki coupling connects the two phenyl rings.
-
Step B: The pendant amine from the aniline attacks the pendant aldehyde (now in close proximity).
-
Step C: Condensation/Dehydration yields the imine (Phenanthridine core).
-
-
Work-up:
Visualizing the Chemistry
Diagram 1: Divergent Reactivity of the Bifunctional Scaffold
This diagram illustrates how the choice of reagents dictates the reaction pathway, leading to totally different pharmacophores.
Caption: Divergent synthesis pathways: Path A utilizes the Lewis acidity for heterocycle formation; Path B utilizes Pd-catalysis for C-C bond formation followed by cyclization.
Diagram 2: Mechanistic Flow of the Benzoxaborole Formation
Detailed view of the "One-Pot" mechanism described in Protocol 1.
Caption: The self-validating mechanism of benzoxaborole formation where the boronic acid traps the transient hemi-aminal.
Troubleshooting & Optimization
-
Protodeboronation:
-
Issue: Loss of the boronic acid group during Suzuki coupling (Path B).
-
Solution: Use mild bases (K3PO4 instead of K2CO3) or anhydrous conditions if possible. The 4-methyl group slightly stabilizes the C-B bond compared to electron-deficient analogs, but care is still required.
-
-
Incomplete Cyclization (Path A):
-
Issue: Product remains as the open-chain imine.
-
Solution: Ensure the solvent is not too "wet" (water competes for Boron coordination). Use Ethanol or Toluene with molecular sieves.
-
-
Purification of Benzoxaboroles:
-
These compounds can be "sticky" on silica gel due to the Lewis acidic boron.
-
Tip: Pre-treat silica gel with 1% Triethylamine or use Alumina columns. Recrystallization is often superior to chromatography for this class.
-
References
-
Synthesis of Benzoxaboroles via Amine Condensation
-
Suzuki-Cascade Reactions
-
Petasis/Borono-Mannich Multicomponent Reactions
-
Benzoxaboroles in Medicinal Chemistry
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 5. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Petasis reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in Suzuki coupling with (2-Formyl-4-methylphenyl)boronic acid
Subject: Troubleshooting Low Yields with (2-Formyl-4-methylphenyl)boronic acid
Case ID: FM-2024-SUZUKI Status: Open Priority: High (Synthetic Bottleneck)
Executive Summary
You are encountering low yields with (2-Formyl-4-methylphenyl)boronic acid . Standard Suzuki-Miyaura conditions (e.g.,
This guide moves beyond basic troubleshooting to address the specific mechanistic failure modes of ortho-formyl boronic acids.
Module 1: Diagnostic Workflow (The "Why")
The ortho-formyl group is not just a steric hindrance; it is a chemically active trap. Unlike simple aryl boronic acids, your substrate exists in a dynamic equilibrium that actively sabotages the transmetallation step.
The Failure Mechanism
-
Protodeboronation: The electron-withdrawing nature of the formyl group at the ortho position stabilizes the anionic transition state required for hydrolytic C-B bond cleavage. This reaction is base-catalyzed and often faster than the transmetallation to Palladium.
-
Benzoxaborole Cyclization: The formyl oxygen can coordinate intramolecularly with the boron center, forming a cyclic hemiacetal-like species (benzoxaborole). This species is significantly less reactive toward transmetallation, effectively sequestering your nucleophile.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the productive coupling and the destructive pathways.
Figure 1: Kinetic competition in the coupling of ortho-formyl boronic acids. Note that the destructive pathways (Red) often outcompete the productive pathway (Green) under standard conditions.
Module 2: Optimization Matrix (The "How")
To solve this, we must accelerate the productive cycle (using specialized ligands) while suppressing the destructive cycle (using anhydrous/mild conditions).
Recommended Conditions
| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Catalyst | Buchwald ligands (SPhos/XPhos) create a bulky, electron-rich Pd center that accelerates transmetallation, beating the deboronation clock.[1] | ||
| Base | Strong bases and water promote deboronation. Anhydrous phosphate acts as a proton shuttle without hydrolyzing the C-B bond. | ||
| Solvent | DMF/Water, Dioxane/Water | THF , Toluene , or 1,4-Dioxane (Dry) | Protic solvents stabilize the deboronation transition state. |
| Temperature | Reflux ( | Lower temperatures favor the lower-barrier catalytic cycle over the higher-barrier thermal decomposition. |
Module 3: Advanced Protocols
Protocol A: The "Buchwald" Method (Primary Recommendation)
Best for: Direct coupling of the unstable boronic acid.
-
Preparation: Charge a reaction vial with the aryl halide (
equiv), (2-Formyl-4-methylphenyl)boronic acid ( equiv), and finely ground anhydrous ( equiv). -
Catalyst Addition: Add XPhos Pd G2 precatalyst (
). If G2 is unavailable, use ( ) + XPhos ( ). -
Solvent: Evacuate and backfill with Argon (
). Add anhydrous THF ( concentration relative to halide).-
Note: Even though the system is "anhydrous," a trace amount of water (degassed) is sometimes necessary for the boronate activation.[2] If the reaction stalls, add
drops of degassed water.
-
-
Reaction: Stir at
. Monitor by LCMS every 30 minutes. The reaction should be complete within 2-4 hours.
Protocol B: The MIDA Boronate Strategy (The "Nuclear" Option)
Best for: Cases where Protocol A fails or scale-up is required. Concept: Replaces the unstable boronic acid with a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, preventing benzoxaborole formation and deboronation until slow release.
-
Synthesis of MIDA Boronate: Reflux your boronic acid with MIDA in Toluene/DMSO to form the stable MIDA ester.
-
Coupling:
-
Mix Aryl Halide (
equiv), MIDA boronate ( equiv), and ( equiv - optional promoter). -
Use
or XPhos Pd G2 . -
Base/Solvent:
( equiv) in Dioxane:Water (10:1) . -
Mechanism:[3][4][5][6][7][8][9] The water slowly hydrolyzes the MIDA ester to release the active boronic acid slowly, keeping its concentration low (the "slow release" effect) so it is consumed by Pd before it can decompose.
-
Module 4: Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black immediately, and I see no product. What happened? A: Immediate black precipitation ("Pd black") indicates catalyst decomposition. The unstable boronic acid likely failed to transmetallate, leaving the Pd(II) species to reduce and aggregate. Solution: Switch to the XPhos or SPhos ligand systems, which stabilize the Pd(0) species and accelerate the sluggish transmetallation step.
Q: Can I protect the aldehyde to improve yields? A: Yes. Converting the aldehyde to an acetal (using ethylene glycol) eliminates the electron-withdrawing effect and the benzoxaborole trap. However, this adds two synthetic steps (protection and deprotection). We recommend Protocol A (Ligand Optimization) first.
Q: I see a peak with Mass = [Product + 16]. Is this oxidation? A: Likely yes. Aldehydes are prone to air oxidation to carboxylic acids, and boronic acids can oxidize to phenols (which then couple to form ethers). Solution: Ensure rigorous degassing of solvents (sparge with Argon for 15 mins) and consider adding a radical inhibitor like BHT if the aldehyde oxidation is the dominant side reaction.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10][11] Journal of the American Chemical Society.[11]
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopometry, and Mechanisms." Journal of the American Chemical Society.[11]
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[11]
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. (Context on benzoxaborole formation from ortho-formyl boronic acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Preventing protodeboronation of (2-Formyl-4-methylphenyl)boronic acid during reactions
Welcome to the technical support center for (2-Formyl-4-methylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors. The unique ortho-formyl substitution presents specific challenges, most notably the propensity for protodeboronation under common cross-coupling conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your starting material and the success of your reactions.
Understanding the Challenge: The Instability of (2-Formyl-4-methylphenyl)boronic acid
(2-Formyl-4-methylphenyl)boronic acid is a valuable building block, offering two reactive handles for sequential transformations.[1] However, the electron-withdrawing nature of the ortho-formyl group significantly increases the susceptibility of the C-B bond to cleavage, a process known as protodeboronation.[2][3] This undesired side reaction replaces the boronic acid moiety with a hydrogen atom, leading to the formation of 4-methylbenzaldehyde, a common and often difficult-to-remove impurity. This process is particularly problematic in base-catalyzed reactions like the Suzuki-Miyaura coupling.[2][4]
The primary mechanism of concern in cross-coupling reactions is base-catalyzed protodeboronation. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium catalyst.[5] However, this boronate is also more susceptible to protonolysis by any available proton source, such as water.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 4-methylbenzaldehyde in my crude reaction mixture. What is happening?
A1: The presence of 4-methylbenzaldehyde is a clear indication of protodeboronation. This occurs when the C-B bond of your boronic acid is cleaved and replaced by a C-H bond. This is a common side reaction for electron-deficient arylboronic acids, especially under the basic and often aqueous conditions used for Suzuki-Miyaura coupling.[2][4] The ortho-formyl group makes your specific boronic acid particularly prone to this decomposition pathway.
Q2: Why is my specific boronic acid, (2-Formyl-4-methylphenyl)boronic acid, so unstable?
A2: The instability arises from the electronic properties of the formyl substituent. As an electron-withdrawing group, it polarizes the carbon-boron bond, making the carbon atom more susceptible to protonation. Furthermore, ortho-substituents can exert unique steric and electronic effects that may further destabilize the boronic acid.[6][7]
Q3: Can I use standard Suzuki-Miyaura conditions with this boronic acid?
A3: It is highly inadvisable to use "standard" Suzuki-Miyaura conditions without careful optimization. Conditions that work well for simple phenylboronic acid, such as strong bases (NaOH, KOH) in aqueous solvent mixtures at high temperatures, will likely lead to extensive protodeboronation with your substrate.[8] A more tailored approach is necessary.
Q4: Is there a way to protect the boronic acid to prevent this side reaction?
A4: Yes, converting the boronic acid to a boronate ester is a highly effective strategy. Pinacol esters are common, but for particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates are superior.[9] MIDA boronates are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[9]
Q5: My reaction is sluggish at lower temperatures. If I increase the temperature, will I just get more protodeboronation?
A5: Yes, higher temperatures generally accelerate both the desired coupling and the undesired protodeboronation. If your reaction is slow, increasing the temperature should be a last resort. It is often more effective to switch to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand) that can facilitate the desired reaction at a lower temperature.[8]
Troubleshooting Guides
Scenario 1: Significant Protodeboronation Observed by LC-MS or NMR
This is the most common issue encountered with (2-Formyl-4-methylphenyl)boronic acid. The troubleshooting workflow below is designed to systematically mitigate this problem.
Figure 1: Troubleshooting Workflow for Protodeboronation.
The choice and strength of the base are critical. Strong bases in the presence of water accelerate protodeboronation.[4]
-
Problem: Using strong bases like NaOH, KOH, or even K₂CO₃ in aqueous mixtures.
-
Solution: Switch to a weaker, non-hydroxide base.
-
Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in promoting transmetalation while being less harsh.
-
Alternative: Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly in less polar, anhydrous solvents.
-
| Base | Solvent System | Typical Outcome with Sensitive Boronic Acids |
| NaOH, KOH | Dioxane/H₂O, EtOH/H₂O | High risk of rapid protodeboronation |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate to high risk of protodeboronation |
| K₃PO₄ | Toluene, Dioxane, THF | Recommended starting point |
| Cs₂CO₃ | Dioxane, Toluene | Good alternative, often used with Buchwald ligands |
| KF | THF, Dioxane | Useful for anhydrous conditions |
Table 1: Base Selection Guide
Water is the primary proton source for protodeboronation in Suzuki-Miyaura reactions.
-
Problem: Using solvent systems with a high water content.
-
Solution: Minimize or eliminate water from the reaction.
-
Protocol for Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C overnight.
-
Use anhydrous solvents (e.g., anhydrous dioxane, toluene, or THF).
-
Consider adding activated 4 Å molecular sieves to the reaction mixture to scavenge trace amounts of water.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Elevated temperatures accelerate the rate of protodeboronation.
-
Problem: Running the reaction at high temperatures (e.g., >100 °C).
-
Solution: Lower the reaction temperature.
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is advisable. If the reaction is sluggish, consider optimizing the catalyst system rather than increasing the heat.
-
A slow Suzuki-Miyaura coupling means the unstable boronic acid is exposed to potentially degrading conditions for a longer period. A highly active catalyst can "outrun" the protodeboronation.[8]
-
Problem: Using a less active palladium source (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃).
-
Solution: Employ a more robust, electron-rich phosphine ligand or a pre-catalyst.
-
Ligand Recommendations: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are known to promote efficient cross-coupling at lower temperatures.
-
Pre-catalyst Recommendations: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the rapid generation of the active Pd(0) species, which can be crucial for the coupling of unstable boronic acids.[8]
-
Scenario 2: Reaction Fails to Go to Completion or Stalls
If you have addressed protodeboronation but the reaction is not proceeding, consider the following:
Sources
- 1. (2-Formyl-4-methylphenyl)boronic acid [myskinrecipes.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of (2-Formyl-4-methylphenyl)boronic acid
[1]
Case ID: BOR-CHO-04 Status: Active Subject: Purification Protocols & Troubleshooting for Ortho-Formyl Boronic Acids[1]
Technical Insight: The "Chameleon" Effect
Before attempting purification, you must understand the unique behavior of (2-Formyl-4-methylphenyl)boronic acid .[1] Unlike standard phenylboronic acids, this molecule exists in a dynamic equilibrium between two distinct structural forms.
The Benzoxaborole Equilibrium
The ortho-formyl group interacts intramolecularly with the boronic acid moiety. In solution, the molecule spontaneously cyclizes to form a hemiacetal-like structure known as a benzoxaborole (specifically 1-hydroxy-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol).[1]
-
Open Form (Boronic Acid): Favored under basic conditions (pH > 10) as the boronate anion.
-
Closed Form (Benzoxaborole): Favored under neutral/acidic conditions and in most organic solvents.
Why this matters for purification:
-
Solubility Shifts: The closed form is less polar than the open form, altering extraction coefficients.
-
Chromatography Issues: The equilibrium causes severe "streaking" on silica gel as the molecule transitions between forms during elution.
Visualizing the Equilibrium
Figure 1: The pH-dependent equilibrium between the open boronic acid and the closed benzoxaborole form.
Purification Decision Matrix
Do not default to flash chromatography. Use this logic flow to select the correct protocol.
Figure 2: Decision tree for selecting the optimal purification strategy.
Detailed Protocols
Protocol A: pH-Swing Extraction (The Gold Standard)
Best for: Removing non-acidic organic impurities (starting materials, halides) without chromatography.
Mechanism: You convert the boronic acid into its water-soluble "open" boronate form, wash away organics, and then re-acidify to precipitate the "closed" benzoxaborole.
Step-by-Step:
-
Dissolution: Suspend the crude solid in water.[2]
-
Basification (CRITICAL): Slowly add 2M NaOH (or Na2CO3) while stirring until the pH reaches 9–10 .
-
Warning: Do not exceed pH 12 or heat the solution. High pH + heat induces the Cannizzaro reaction , converting your aldehyde into a mixture of carboxylic acid and alcohol impurities [1].
-
-
Filtration/Wash: The solution should be mostly clear.
-
Extract this aqueous layer twice with Dichloromethane (DCM) or Diethyl Ether . These organic washes contain your non-acidic impurities. Discard the organic layer.[2]
-
-
Acidification: Cool the aqueous layer to 0–5°C (ice bath).
-
Precipitation: Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1–2. The product will precipitate as a white/off-white solid (the benzoxaborole form).
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Recrystallization
Best for: Final polishing of material (>90% purity) to remove trace boron-containing byproducts.
Solvent Systems:
-
Water: Dissolve in minimum hot water (approx 80°C), filter hot, and cool slowly to 4°C. (Note: Boronic acids are surprisingly soluble in hot water).
-
DCM/Hexane: Dissolve in minimum DCM, then add Hexane until turbidity persists. Cool to -20°C.
-
Acetonitrile/Water: For more polar impurities.
Protocol C: Reverse-Phase or Modified Silica (Last Resort)
Best for:[1] Separating the product from other acidic byproducts.
Why Standard Silica Fails: Silica gel is acidic. It catalyzes the dehydration of boronic acids into boroxines (trimers), which streak down the column.
The Fix:
-
Use Reverse Phase (C18): Elute with Water/Acetonitrile (with 0.1% Formic Acid). This is far superior to normal phase for this molecule [2].
-
Passivated Silica: If you must use normal phase silica, use an eluent containing 1% Acetic Acid . This suppresses the interaction with silanol groups.
Troubleshooting & FAQs
Q: My NMR spectrum in CDCl3 looks messy/broad. Is it impure?
A: Not necessarily. In non-polar solvents like CDCl3, the equilibrium between the open acid and closed benzoxaborole is slow, leading to broad peaks.
-
Solution: Run the NMR in DMSO-d6 + 1 drop of D2O . The D2O promotes rapid exchange, sharpening the peaks. Alternatively, add 1 drop of NaOD/D2O to force the molecule entirely into the "open" boronate form for clean integration [3].
Q: I see a second set of aromatic signals (~10-15%). Is this a byproduct?
A: Check for Boroxine formation. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible.
-
Test: Add a small amount of water to your NMR tube. If the "impurity" signals disappear, it was just the anhydride (boroxine), which is chemically acceptable as it hydrolyzes back to the acid in reaction conditions.
Q: My yield is low after the pH-swing method.
A: You likely triggered the Cannizzaro Reaction .
-
Diagnosis: Check LCMS for masses corresponding to the carboxylic acid (M+16) or the benzyl alcohol (M+2).
-
Fix: During the basic extraction step (Protocol A), keep the temperature strictly below 10°C and do not let the pH exceed 10. The formyl group is sensitive to disproportionation in hot alkali [4].
Q: The product is "oiling out" instead of crystallizing.
A: This is common with the benzoxaborole form.
-
Fix: Trituration. Dissolve the oil in a minimum amount of Diethyl Ether, then rapidly add a large excess of Pentane or Hexane while scratching the flask walls with a glass rod.
References
-
US Patent 6420597B2 , "Process for preparing highly pure formylphenylboronic acids." (Discusses the Cannizzaro risk during alkaline extraction).
-
SIELC Technologies , "Separation of (4-formylphenyl)boronic acid on Newcrom R1 HPLC column."[3] (Demonstrates Reverse Phase superiority).
-
Adamczyk-Woźniak, A. et al. , "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." Journal of Medicinal Chemistry. (Explains the NMR broadening and equilibrium mechanics).
-
Organic Letters , "Aryl Boronic Esters Are Stable on Silica Gel."[4] (Contextualizes the instability of free boronic acids on silica vs esters). [4]
Sources
- 1. 2-FORMYL-4,5-METHYLENEDIOXYPHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting Petasis reactions involving sterically hindered amines and (2-Formyl-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Petasis reactions, with a specialized focus on challenging substrates such as sterically hindered amines and (2-Formyl-4-methylphenyl)boronic acid. As a Senior Application Scientist, I understand that while the Petasis-Borono Mannich (PBM) reaction is a powerful tool for the synthesis of α-amino acids and other substituted amines, its efficiency can be significantly impacted by substrate structure.[1][2][3][4] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles encountered during your experiments.
I. Understanding the Core Challenge: Steric Hindrance and Substrate Reactivity
The Petasis reaction involves the condensation of an amine and a carbonyl compound to form an iminium ion, which is then attacked by a boronic acid.[5] When one or more of these components are sterically bulky, the reaction rate can decrease dramatically, leading to low yields or even complete reaction failure.
The combination of a sterically hindered amine (e.g., diisopropylamine, adamantylamine) and an ortho-substituted arylboronic acid like (2-Formyl-4-methylphenyl)boronic acid presents a dual challenge:
-
Steric Hindrance from the Amine: A bulky amine can slow down both the initial iminium ion formation and the subsequent nucleophilic attack of the boronic acid complex.
-
Reactivity of (2-Formyl-4-methylphenyl)boronic Acid: The ortho-formyl group introduces unique electronic and steric effects. It is an electron-withdrawing group, which can decrease the nucleophilicity of the aryl group of the boronic acid. Furthermore, it can potentially engage in unwanted side reactions.
This guide will walk you through a logical troubleshooting process, from initial reaction setup to advanced optimization techniques.
II. Frequently Asked Questions (FAQs)
Q1: My Petasis reaction with a hindered amine is not working. What are the first things I should check?
A1: Before delving into complex optimizations, ensure the fundamentals are sound:
-
Reagent Quality: Verify the purity of your amine, (2-Formyl-4-methylphenyl)boronic acid, and the carbonyl component (if not the formyl group on the boronic acid itself). Boronic acids can dehydrate to form boroxines, which may be less reactive.
-
Solvent Purity: Ensure your solvent is dry, especially if using a non-protic solvent. While the Petasis reaction can tolerate some water, excess water can hydrolyze the iminium ion intermediate.
-
Stoichiometry: A 1:1:1 stoichiometry of amine, carbonyl, and boronic acid is a good starting point. However, with challenging substrates, using a slight excess (1.1-1.2 equivalents) of the less hindered components might be beneficial.
Q2: What is a good starting point for reaction conditions for this challenging system?
A2: For a baseline experiment, consider the following:
-
Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.[5]
-
Concentration: 0.1 to 0.5 M.
-
Reaction Time: Monitor the reaction by TLC or LC-MS over 24-48 hours.
If this initial attempt fails, proceed to the detailed troubleshooting sections below.
III. Troubleshooting Guide: A Phased Approach
This section is structured to guide you from simple adjustments to more advanced strategies.
Phase 1: Optimizing Reaction Parameters
If your initial reaction shows low conversion or no product formation, the first step is to systematically optimize the reaction conditions.
Problem: Low or No Product Formation at Room Temperature
Solution Pathway:
-
Elevated Temperature: Steric hindrance can increase the activation energy of the reaction.
-
Action: Gradually increase the reaction temperature. Start by refluxing in your current solvent (e.g., DCM at ~40 °C, MeCN at ~82 °C).
-
Rationale: Increased thermal energy helps overcome the steric barrier for both iminium ion formation and the subsequent C-C bond-forming step.
-
-
Microwave Irradiation: This technique can dramatically accelerate reactions that are sluggish under conventional heating.
-
Action: If available, perform the reaction in a microwave reactor. Start with a temperature of 100-120 °C for 10-30 minutes.[6]
-
Rationale: Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times, especially for reactions with high activation barriers.[6]
-
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and yield.
-
Action: Switch to a more polar, protic, or high-boiling solvent.
-
Hexafluoroisopropanol (HFIP): This highly polar, non-coordinating solvent is known to significantly accelerate Petasis reactions, particularly with less reactive substrates.[4][7] It can stabilize the iminium ion and facilitate the key C-C bond formation.
-
Toluene or Dioxane: These higher-boiling solvents are suitable for reactions requiring elevated temperatures for extended periods.
-
-
Rationale: The solvent can influence the equilibrium of iminium ion formation and the solubility of the reactants and intermediates. HFIP, in particular, is a poor nucleophile and can promote the reaction without competing.[4]
-
Data Summary: Solvent and Temperature Effects
| Solvent | Boiling Point (°C) | Polarity | Typical Temperature Range (°C) | Notes |
| Dichloromethane (DCM) | 40 | Medium | 25 - 40 | Good starting point, but may be insufficient for hindered substrates. |
| Acetonitrile (MeCN) | 82 | High | 25 - 82 | Higher boiling point than DCM, can be used for moderate heating. |
| Toluene | 111 | Low | 80 - 111 | Suitable for high-temperature reactions. |
| 1,4-Dioxane | 101 | Medium | 80 - 101 | Another option for higher temperatures. |
| Hexafluoroisopropanol (HFIP) | 58 | High | 25 - 58 | Can significantly accelerate sluggish reactions.[4][7] |
Phase 2: Addressing Substrate-Specific Issues with (2-Formyl-4-methylphenyl)boronic Acid
The ortho-formyl group on the boronic acid is a key feature that can lead to specific side reactions.
Problem: Formation of Unidentified Byproducts
Potential Side Reactions:
-
Iminoboronate Formation: The amine can react with the ortho-formyl group to form a stable six-membered iminoboronate ring. This is a known intramolecular condensation product of 2-formylphenylboronic acid and amines. This side reaction effectively sequesters the starting materials.
-
Benzoxaborole Formation: In the presence of a reducing agent or under certain conditions, the formyl group can be reduced, and the resulting alcohol can cyclize with the boronic acid to form a benzoxaborole.
Troubleshooting Workflow for Side Reactions
Caption: Workflow for troubleshooting side reactions involving the ortho-formyl group.
Solutions:
-
Modify the Order of Addition:
-
Action: Instead of mixing all three components at once, first mix the amine and the primary aldehyde (if applicable) to pre-form the iminium ion before adding the (2-Formyl-4-methylphenyl)boronic acid.
-
Rationale: This may favor the desired intermolecular reaction over the intramolecular iminoboronate formation.
-
-
Protect the Formyl Group: If iminoboronate formation is a persistent issue, protecting the aldehyde functionality is a viable strategy.
-
Action: Convert the formyl group to an acetal, which is stable under the neutral to slightly basic conditions of the Petasis reaction. A common method is to react the boronic acid with ethylene glycol in the presence of a catalytic amount of acid to form a 1,3-dioxolane. The acetal can be deprotected after the Petasis reaction using mild acidic conditions.
-
Rationale: Acetal protection masks the reactive aldehyde, preventing its participation in unwanted side reactions.[8][9][10]
-
Experimental Protocol: Acetal Protection of (2-Formyl-4-methylphenyl)boronic Acid
-
To a solution of (2-Formyl-4-methylphenyl)boronic acid (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or NMR until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting acetal-protected boronic acid can be used in the Petasis reaction without further purification.
Phase 3: Advanced Strategies and Catalysis
When standard optimizations are insufficient, more advanced techniques may be required.
Problem: Persistently Low Yields Despite Optimization
Solutions:
-
Use of Additives:
-
Action: Add molecular sieves (3Å or 4Å) to the reaction mixture.
-
Rationale: Molecular sieves act as water scavengers, driving the equilibrium towards the formation of the iminium ion intermediate. This can be particularly effective in reactions that are sensitive to hydrolysis.
-
-
Lewis Acid Catalysis:
Visualization of the Petasis Reaction Mechanism
Caption: Simplified mechanism of the Petasis reaction.
IV. Summary and Key Takeaways
Troubleshooting Petasis reactions with sterically hindered substrates requires a systematic and multi-faceted approach.
-
Start Simple: Always begin by verifying reagent quality and performing initial reactions under standard conditions before moving to more complex optimizations.
-
Embrace Heat: Elevated temperatures, particularly through microwave irradiation, are often necessary to overcome the steric barriers.
-
Solvent is Key: Do not underestimate the power of solvent choice. HFIP is a powerful tool for accelerating sluggish reactions.
-
Anticipate Side Reactions: Be aware of the potential for the ortho-formyl group to form iminoboronates and consider protection strategies if necessary.
-
Consider Catalysis: Lewis acids can provide a significant rate enhancement when other methods fail.
By applying these principles and systematically working through the troubleshooting workflows, you can significantly increase your chances of success in these challenging yet rewarding transformations.
V. References
-
Reddy, M. S., & Swamy, K. C. K. (2010). Lanthanum(III) triflate catalyzed Petasis-Borono Mannich reaction: a facile and efficient synthesis of α-amino acids. Tetrahedron Letters, 51(35), 4586-4590. [Link]
-
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. [Link]
-
Petasis Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Wu, X., & Panteleev, J. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]
-
Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). Molecules, 28(24), 8032. [Link]
-
Petasis reaction. In Wikipedia. (2023, November 28). [Link]
-
Gonzalez-Riopedre, G., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Omega, 5(38), 24558-24568. [Link]
-
Churches, Q. I., et al. (2014). Indium(III) Bromide-Promoted Petasis-Type Reaction of Glyoxylic Acid, (S)-2-Methylpropane-2-sulfinamide, and Vinylboronic Acids for the Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids. The Journal of Organic Chemistry, 79(14), 6783-6789. [Link]
-
Naskar, D. (2010). Recent advances in Petasis-Borono Mannich reaction. Tetrahedron, 66(30), 5535-5548. [Link]
-
Naskar, D., et al. (2003). A new and efficient protocol for the Petasis-borono Mannich reaction using hexafluoroisopropanol. Tetrahedron Letters, 44(47), 8865-8868. [Link]
-
Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of α-Amino Acids from Alkenyl Boronic Acids. Journal of the American Chemical Society, 119(2), 445-446. [Link]
-
Adamczyk-Woźniak, A., et al. (2011). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions. Central European Journal of Chemistry, 9(2), 199-205. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Acetals as Protecting Groups for Aldehydes and Ketones. (2023, October 30). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petasis reaction - Wikipedia [en.wikipedia.org]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 7. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. media.neliti.com [media.neliti.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. dspace.uevora.pt [dspace.uevora.pt]
Side reactions of (2-Formyl-4-methylphenyl)boronic acid under basic conditions
[1]
Executive Summary: The Benzoxaborole Factor[2][3]
As a Senior Application Scientist, I often see researchers treat (2-Formyl-4-methylphenyl)boronic acid as a standard arylboronic acid. This is the primary source of experimental failure.
Unlike simple phenylboronic acids, this molecule possesses an ortho-formyl group that enables a dynamic equilibrium with a cyclic hemiacetal form known as a hydroxybenzoxaborole . Under basic conditions, this equilibrium shifts, radically altering solubility, reactivity, and susceptibility to side reactions.
Your troubleshooting strategy must account for three distinct failure modes:
-
Protodeboronation: Accelerated by base and temperature.
-
Cannizzaro Disproportionation: Driven by hydroxide concentration.
-
Oxidative Degradation: Catalyzed by dissolved oxygen and trace metals.
Part 1: The Mechanistic Landscape[4]
The Benzoxaborole Equilibrium
Before addressing side reactions, you must visualize the species present in your flask. In aqueous or alcoholic bases, the open boronic acid cyclizes.
Primary Failure Mode: Protodeboronation
Under basic conditions (Suzuki coupling), the C-B bond is cleaved, replacing the boronic acid group with a proton.[1]
-
Mechanism: The base attacks the boron atom, forming a tetrahedral boronate "ate" complex. In typical boronic acids, this is stable. However, the ortho-formyl group (and the cyclic isomer) can stabilize the transition state for C-B bond cleavage or facilitate ipso-substitution.
-
Result: You isolate m-tolualdehyde (3-methylbenzaldehyde) instead of your coupled product.
-
Trigger: High temperature (>80°C) combined with strong bases (carbonates/hydroxides).
Secondary Failure Mode: Cannizzaro Reaction
Since (2-Formyl-4-methylphenyl)boronic acid lacks
-
Reaction:
.[2] -
Impact: This consumes your starting material rapidly, independent of the cross-coupling catalyst.
Part 2: Troubleshooting Guides
Guide A: Optimizing Suzuki-Miyaura Couplings
Use this protocol if you observe low yields or deboronated byproducts.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use | Avoid hydroxides (NaOH) to prevent Cannizzaro. Carbonates ( |
| Solvent System | Dioxane/Water (10:1) or Toluene | High water content pushes the equilibrium toward the boronate anion (deboronation risk). Reducing water activity slows hydrolysis. |
| Temperature | 60°C - 80°C | Protodeboronation rates double with every 10°C increase. Avoid refluxing in high-boiling solvents unless necessary. |
| Pre-Catalyst | Pd(dppf)Cl₂ or Pd-XPhos | Fast oxidative addition is required to consume the boronic acid before it decomposes. Use highly active, bulky phosphine ligands. |
Guide B: Diagnostic Workflow
Follow this decision tree to identify the specific side reaction ruining your experiment.
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black immediately upon adding the base. Is this normal?
A: No. Immediate blackening usually indicates the precipitation of Palladium black (
-
Cause: The boronic acid may be undergoing oxidative homocoupling, consuming the Pd(II) without reacting with the aryl halide.
-
Fix: Ensure rigorous degassing (Argon sparge for 15 mins). Add the base last, or use a precatalyst like
which is more robust than .
Q2: Can I use this boronic acid in reductive amination? A: Yes, but with a caveat. The benzoxaborole form is relatively stable.[3] In the presence of an amine, the equilibrium shifts to form an imine, but the boron can coordinate with the nitrogen (forming a B-N bond), creating a very stable tricyclic species.
-
Impact: This B-N coordination can make the imine harder to reduce than a standard imine. You may need stronger reducing agents or higher temperatures compared to standard benzaldehydes.
Q3: Why does the NMR of the starting material look messy in
-
Validation: Run the NMR in
or add a drop of to . This usually simplifies the spectrum by shifting the equilibrium to a single dominant species or averaging the exchange rate.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[4]
-
Source:
-
-
Benzoxaborole Equilibrium
-
Adamczyk-Woźniak, A., et al. (2015).[4] "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews.
-
Source:
-
-
Cannizzaro Reaction Scope
-
Suzuki Coupling Side Reactions
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Source:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Removal of palladium catalyst residues from products of (2-Formyl-4-methylphenyl)boronic acid reactions
A-Z Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Palladium Catalyst Residues from Products of (2-Formyl-4-methylphenyl)boronic Acid Reactions
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges and solutions for removing palladium catalyst residues from your reaction products, specifically focusing on those derived from (2-Formyl-4-methylphenyl)boronic acid. This resource is structured to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium residues from my final product so critical?
The removal of palladium is paramount for several reasons, primarily centered around drug safety and regulatory compliance. Palladium, while an excellent catalyst, is a heavy metal with potential toxicity.[1] Regulatory bodies, such as the International Conference on Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities in pharmaceutical products to ensure patient safety.[2][3][4][5][6][7] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[8] Beyond the regulatory and safety aspects, residual palladium can also interfere with downstream biological assays and compromise the stability of the final active pharmaceutical ingredient (API).[9]
Q2: I've performed a Suzuki-Miyaura coupling with (2-Formyl-4-methylphenyl)boronic acid. What are the likely forms of palladium residue in my reaction mixture?
Palladium residues can exist in various forms, which dictates the most effective removal strategy. These can range from heterogeneous palladium particles (Pd(0)) that may be removed by simple filtration, to soluble, homogeneous palladium species (Pd(II) or Pd(0) complexes) that are more challenging to eliminate.[10][11] The specific form depends on the catalyst, ligands, and reaction conditions used. The presence of functional groups on your product, such as the formyl group in your case, can also lead to the formation of stable palladium-product complexes, further complicating removal.[12]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?
A variety of techniques are available, each with its own advantages and limitations. The choice of method is highly dependent on the nature of your product, the solvent system, and the level of palladium contamination.[12] Common methods include:
-
Filtration: Effective for removing larger, heterogeneous palladium particles. Often used as a first step.[8][13][14]
-
Adsorption: Using materials like activated carbon or celite to bind palladium.[13][15]
-
Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium. This is a widely used and effective method.[8][15][16][17]
-
Crystallization: Purifying the product through recrystallization, sometimes in the presence of a chelating agent to keep palladium in the mother liquor.[15][18]
-
Chromatography: Using techniques like silica gel column chromatography to separate the product from the catalyst.[9][13]
The selection process often involves screening different methods to find the most efficient one for your specific system.[8][18]
Q4: My initial purification by filtration and aqueous washes didn't lower the palladium levels sufficiently. What's my next step?
This is a common scenario and usually indicates the presence of soluble palladium species. Your next step should be to employ a method that targets these dissolved forms. Metal scavengers are often the most effective solution in this case.[7][8] These are materials, often silica or polymer-based, functionalized with groups that chelate or bind strongly to palladium.[15][16]
Q5: How do I quantify the amount of residual palladium in my product?
Accurate quantification is crucial to ensure you meet regulatory limits. The standard and most reliable methods for determining trace metal content are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [15][19][20]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [20]
-
Atomic Absorption Spectroscopy (AAS) [15]
For in-process checks and rapid screening of scavenger effectiveness, catalysis-based fluorometric methods can also be employed, though they are not typically used for final product validation.[15][19][20][21]
Troubleshooting Guide
Problem: Ineffective Scavenging - My chosen scavenger isn't reducing palladium to the desired level.
Causality & Solution:
The effectiveness of a scavenger is highly dependent on several factors. If you're observing poor performance, consider the following:
-
Scavenger-Palladium Mismatch: Not all scavengers are created equal. Thiol-based scavengers (e.g., Si-Thiol) and those containing trimercaptotriazine (TMT) are generally effective for palladium.[16] However, the specific palladium species in your reaction might have a higher affinity for a different type of functional group. It is advisable to screen a small panel of scavengers with different functionalities.[8]
-
Solvent Effects: The solvent plays a crucial role in the scavenging process. The ideal solvent should fully dissolve your product while allowing for efficient interaction with the scavenger. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP have been shown to be effective in some cases.[12]
-
Kinetic Limitations: Scavenging is not always instantaneous. Ensure you are allowing sufficient time for the scavenger to work. Overnight stirring is a common practice.[8] Increasing the temperature can also enhance the rate of scavenging, but this must be balanced against the thermal stability of your product.
-
Stoichiometry: Ensure you are using an adequate amount of scavenger relative to the palladium content. A common starting point is to use a significant excess of the scavenger.
dot
Caption: Troubleshooting workflow for ineffective palladium scavenging.
Problem: Significant Product Loss During Purification.
Causality & Solution:
Product loss can occur through several mechanisms during palladium removal.
-
Non-specific Adsorption: Highly porous materials like activated carbon can adsorb your product along with the palladium, leading to reduced yields. If you suspect this is happening, consider switching to a more selective scavenger, such as a functionalized silica or polymer resin.[7][16]
-
Co-precipitation: During crystallization, your product might co-precipitate with palladium species. To mitigate this, consider adding a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent to form a soluble palladium complex that remains in the mother liquor.[15][18]
-
Column Chromatography Losses: While effective for purification, column chromatography can lead to product loss on the stationary phase.[9] If palladium levels are the primary concern, a dedicated scavenging step followed by a simple filtration may be more yield-efficient than a full chromatographic separation.
Problem: My Product Has Poor Solubility in Solvents Suitable for Scavenging.
Causality & Solution:
This is a common challenge, especially with complex organic molecules.
-
Slurry-to-Slurry Scavenging: Even if your product is not fully dissolved, scavenging can still be effective in a slurry. The palladium, often more soluble or accessible on the surface of your solid product, can still interact with the scavenger. This may require longer reaction times and more vigorous agitation.[8][18]
-
Alternative Purification Methods: If scavenging proves impractical due to solubility, consider other techniques. Recrystallization from a suitable solvent system, potentially with the aid of a chelating agent, can be a powerful method for purification.[15]
Experimental Protocols & Data
Selecting the Right Scavenging Strategy
The choice of a palladium removal technique is a critical decision in process development. The following diagram outlines a logical workflow for selecting an appropriate strategy.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. [22][23]Each of the palladium intermediates in this cycle represents a potential source of residue.
References
-
Guideline for Elemental Impurities Q3D(R1) - ICH. (2019, March 22). Retrieved from [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? - West Pharmaceutical Services. (2016, April 4). Retrieved from [Link]
-
Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). Retrieved from [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) - QbD Group. (2024, May 1). Retrieved from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). Pharmaceutical Technology. Retrieved from [Link]
-
ICH Q3D Elemental impurities - Scientific guideline - European Medicines Agency (EMA). (2015, January 12). Retrieved from [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2008, July 2). Organic Process Research & Development. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013, May 17). Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Retrieved from [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009, February 15). Retrieved from [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Retrieved from [Link]
-
Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry - ACS Publications. (2021, May 20). Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]
-
Metal Scavenger Guide - Sopachem. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. Retrieved from [Link]
-
Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved from [Link]
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. (2022, February 15). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biotage.com [biotage.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spinchem.com [spinchem.com]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. sopachem.com [sopachem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. arborassays.com [arborassays.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Comparing reactivity of (2-Formyl-4-methylphenyl)boronic acid vs. (4-Formylphenyl)boronic acid
Executive Summary
This guide provides a comparative technical analysis of (2-Formyl-4-methylphenyl)boronic acid (Compound A) and (4-Formylphenyl)boronic acid (Compound B) . While both share the same core functional groups—an aldehyde and a boronic acid on a phenyl ring—their reactivity profiles are fundamentally divergent due to positional isomerism.
-
Compound A (Ortho-substituted): Dominated by the "Ortho Effect." The proximity of the formyl and boronic acid groups drives the formation of a cyclic hemiacetal (benzoxaborole). This makes it a specialized reagent for heterocyclic synthesis and high-affinity diol binding (e.g., carbohydrate sensing, antifungal pharmacophores), but a challenging substrate for standard Suzuki-Miyaura couplings.
-
Compound B (Para-substituted): Behaves as a classic bifunctional building block . The functional groups are electronically coupled but sterically isolated. It is the industry standard for introducing formyl-phenyl motifs via cross-coupling and is widely used in reversible bioconjugation (Schiff base formation).
Structural Analysis & Mechanistic Divergence
The defining feature of this comparison is the intramolecular cyclization accessible only to Compound A.
The Benzoxaborole Equilibrium (Compound A)
(2-Formyl-4-methylphenyl)boronic acid does not exist solely as an open aldehyde. In aqueous or protic media, it exists in equilibrium with a cyclic hydroxybenzoxaborole . The 4-methyl group (electron-donating) slightly stabilizes the open form compared to the unsubstituted parent, but the cyclic form remains thermodynamically significant, especially at physiological pH.
-
Consequence: The "aldehyde" is masked. Nucleophilic attack occurs at the boron center or requires ring-opening, altering reaction kinetics.
-
Acidity (pKa): The formation of the tetrahedral boronate anion in the cyclic form relieves ring strain. Consequently, Compound A is more acidic (pKa
7.2–7.5) than Compound B (pKa 8.0–8.5).
The Linear Geometry (Compound B)
(4-Formylphenyl)boronic acid cannot cyclize. It behaves as a distinct aryl boronic acid and a distinct aryl aldehyde.
-
Consequence: Both groups are simultaneously available for orthogonal functionalization.
Visualization of Reactivity Pathways
Figure 1: Mechanistic divergence driven by ortho- vs. para-substitution. Compound A favors cyclization, creating a gateway to benzoxaboroles but complicating cross-coupling.
Reactivity Profile Comparison
Suzuki-Miyaura Cross-Coupling
This is the most critical differentiation for medicinal chemists.
| Feature | (2-Formyl-4-methylphenyl)boronic acid (A) | (4-Formylphenyl)boronic acid (B) |
| Reactivity | Low / Problematic. The ortho-formyl group coordinates boron, inhibiting the transmetallation step. | High / Standard. Excellent substrate for Pd-catalyzed coupling. |
| Side Reactions | Protodeboronation. Under basic aqueous conditions, the C-B bond is labile, leading to de-boronated aldehyde (3-methylbenzaldehyde). | Minimal. Stable under standard carbonate/phosphate conditions. |
| Preferred Conditions | Aprotic / Anhydrous. Use DMF/Dioxane with organic bases (e.g., CsF, Et3N) to prevent hydrolysis and cyclization interference. | Aqueous / Biphasic. Standard protocols (DME/Water, K2CO3) work efficiently. |
| Typical Yield | 40–60% (requires optimization) | >85% (routine) |
Bioconjugation & Sensing
-
Compound A (The "Trap"): Reacts with 1,2-diols (sugars, catechols) or N-terminal serines to form stable, often bicyclic adducts.
-
Application: Designing saccharide sensors or serine protease inhibitors. The 4-methyl group tunes the lipophilicity, aiding membrane permeability in drug design.
-
-
Compound B (The "Tag"): Reacts with amines to form imines (Schiff bases) or with diols to form reversible boronate esters.
-
Application: Reversible protein modification, dynamic combinatorial chemistry, and lectin mimics.
-
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for Compound A (Ortho-Formyl)
Since standard aqueous conditions fail, use this anhydrous protocol to minimize protodeboronation.
Reagents:
-
(2-Formyl-4-methylphenyl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2 (3-5 mol%)
-
Base: CsF (2.0 equiv) or K3PO4 (anhydrous)
-
Solvent: 1,4-Dioxane (dry)
Workflow:
-
Inert Atmosphere: Flame-dry reaction vessel and purge with Argon/Nitrogen. Oxygen promotes homocoupling and deboronation.
-
Solvation: Dissolve Aryl Halide and Catalyst in dry Dioxane. Stir for 5 min.
-
Addition: Add Compound A and Base.
-
Thermal Activation: Heat to 80–90°C for 12–18 hours. Note: Do not exceed 100°C as thermal decomposition of the ortho-formyl boronate accelerates.
-
Work-up: Filter through Celite (remove inorganic salts), concentrate, and purify via flash chromatography.
Protocol 2: Benzoxaborole Synthesis from Compound A
Leveraging the ortho-effect for heterocyclic scaffold synthesis.
Reagents:
-
(2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Reducing Agent: NaBH4 (1.5 equiv)
-
Solvent: Methanol/THF (1:1)
Workflow:
-
Imine Formation: Dissolve Compound A and Amine in solvent. Stir at RT for 2 hours. The solution may turn slightly yellow (imine formation).
-
Cycloreduction: Cool to 0°C. Add NaBH4 portion-wise.
-
Mechanism: The borohydride reduces the imine. The resulting amine nitrogen intramolecularly coordinates with the boron, and water is eliminated to form the dihydrobenzoxaborole ring.
-
Isolation: Quench with dilute HCl (carefully, to pH 5-6). Extract with EtOAc. The product is the cyclic benzoxaborole, not the open amino-boronic acid.
Physicochemical Data Summary
| Property | (2-Formyl-4-methylphenyl)boronic acid | (4-Formylphenyl)boronic acid |
| CAS Number | 444188-28-7 | 87199-17-5 |
| Molecular Weight | 163.97 g/mol | 149.94 g/mol |
| pKa (approx) | 7.4 (Acidic due to cyclization) | 8.2 (Typical Aryl Boronic Acid) |
| Solubility (H2O) | High (forms soluble hydroxybenzoxaborole) | Low/Moderate (requires pH > 8 to dissolve) |
| Stability | Air-stable; Sensitive to strong base (deboronation) | Air-stable; Robust |
| Primary Use | Scaffold for Benzoxaborole drugs (e.g., Tavaborole analogs) | Intermediate for Biaryls; Polymer cross-linker |
References
-
ChemScene. (2-Formyl-4-methylphenyl)boronic acid Product Data. ChemScene.com. Link
-
Adamczyk-Woźniak, A., et al. (2015).[1] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(24), 12241–12297. Link
-
BenchChem. 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis. BenchChem Technical Guides. Link
-
Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling).[2][3][4] Proceedings of the Japan Academy, Series B, 80(8), 359-371. Link
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 3(1), 48-52. Link
Sources
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Formyl-4-methylphenyl)boronic Acid and Its Key Reaction Products
An In-Depth Technical Guide
Introduction: The Synthetic Versatility of a Bifunctional Building Block
(2-Formyl-4-methylphenyl)boronic acid is a powerful bifunctional reagent in modern organic synthesis. Its structure uniquely combines an electrophilic aldehyde (formyl) group and a versatile boronic acid moiety on a substituted aromatic ring. This arrangement allows for sequential, orthogonal chemical transformations, making it a valuable building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1]
Given its dual reactivity, precise and reliable analytical techniques are paramount to verify the selective transformation of one functional group while confirming the integrity of the other. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the primary and most informative tool for chemists in this field. This guide provides an in-depth analysis of the NMR spectra of (2-Formyl-4-methylphenyl)boronic acid and its principal reaction products, offering field-proven insights into spectral interpretation, experimental design, and comparison with alternative analytical methods.
Part 1: NMR Spectroscopic Profile of (2-Formyl-4-methylphenyl)boronic acid
A thorough understanding of the starting material's NMR spectrum is the foundation for analyzing any subsequent reaction. The key to interpreting the spectra lies in recognizing the distinct electronic environments of the protons and carbons.
¹H NMR Spectrum Analysis: The proton NMR spectrum of (2-Formyl-4-methylphenyl)boronic acid exhibits several characteristic signals:
-
Aldehyde Proton (-CHO): A sharp singlet typically found far downfield, around δ 9.8-10.2 ppm . This significant deshielding is due to the anisotropic effect of the carbonyl group. Its integration value of 1H is a key diagnostic marker.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring appear in the region of δ 7.3-8.0 ppm . Their splitting patterns can be complex due to their relative positions, but generally, one expects to see a singlet-like signal and two doublets.
-
Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid exchange. This results in a broad singlet that can appear over a wide range, often between δ 5.0-8.5 ppm . Its position and intensity can be highly dependent on concentration, solvent, and water content.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, typically located upfield around δ 2.3-2.5 ppm .
¹³C NMR Spectrum Analysis: The carbon spectrum provides complementary information:
-
Aldehyde Carbonyl (C=O): A highly deshielded signal, typically appearing at δ 190-195 ppm .
-
Aromatic Carbons (Ar-C): Multiple signals in the δ 125-145 ppm range. The carbon directly attached to the boron atom (C-B) can sometimes be broad or have a lower intensity due to quadrupolar relaxation of the adjacent boron nucleus.
-
Methyl Carbon (-CH₃): An upfield signal around δ 20-22 ppm .[2]
Part 2: Comparative NMR Analysis of Major Reaction Pathways
The true analytical power of NMR is revealed when monitoring the selective transformation of the starting material. Below, we compare the expected spectral changes for three common reaction types.
Pathway A: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone of C-C bond formation, targeting the boronic acid moiety.[3][4][5] The formyl group remains untouched, serving as a handle for subsequent chemistry.
Reaction: (2-Formyl-4-methylphenyl)boronic acid + Aryl Halide → 2-Formyl-4-methyl-1,1'-biphenyl derivative
Expected NMR Spectral Changes:
-
¹H NMR:
-
Disappearance: The broad -B(OH)₂ signal vanishes completely.
-
Appearance: New signals corresponding to the aromatic protons of the coupled aryl halide partner will appear.
-
Persistence: The aldehyde proton singlet (~10 ppm) and the methyl singlet (~2.4 ppm) remain, though their precise chemical shifts may be slightly altered by the new biaryl structure.
-
-
¹³C NMR:
-
Disappearance/Shift: The signal for the carbon previously bonded to boron (C-B) is replaced by a standard aromatic C-C signal.
-
Appearance: New aromatic carbon signals from the coupled partner emerge.
-
Persistence: The aldehyde carbonyl signal (~192 ppm) is retained.
-
Pathway B: Reductive Amination (Condensation with an Amine)
This reaction targets the aldehyde functionality, converting it into an amine via an imine intermediate, which is then reduced.[6] This pathway leaves the boronic acid group available for later transformations.
Reaction: (2-Formyl-4-methylphenyl)boronic acid + R-NH₂ → [Imine Intermediate] --(Reduction)--> (2-((R-amino)methyl)-4-methylphenyl)boronic acid
Expected NMR Spectral Changes:
-
¹H NMR:
-
Disappearance: The highly characteristic aldehyde proton singlet (~10 ppm) disappears entirely.
-
Appearance: A new singlet or multiplet appears, typically in the δ 3.8-4.5 ppm range, corresponding to the newly formed benzylic methylene protons (-CH₂-N). Signals for the R-group on the amine will also appear.
-
Persistence: The broad -B(OH)₂ signal and the aromatic and methyl proton signals remain.
-
-
¹³C NMR:
-
Disappearance: The aldehyde carbonyl signal (~192 ppm) is absent in the final product.
-
Appearance: A new signal for the benzylic methylene carbon appears in the δ 45-60 ppm region.
-
Persistence: The aromatic signals, including the C-B carbon, are preserved.
-
Pathway C: Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile multi-component reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines.[7][8][9] In the context of our starting material, the aldehyde is part of the boronic acid substrate itself, leading to interesting intramolecular possibilities or reactions where it serves as the carbonyl component. For instance, reacting it with an amine and a different vinyl or aryl boronic acid.
Reaction (Example): (2-Formyl-4-methylphenyl)boronic acid + Amine + Vinylboronic acid → Substituted Allylic Amine
Expected NMR Spectral Changes: Analysis follows the principles of reductive amination, with key differences:
-
¹H NMR:
-
Disappearance: The aldehyde proton is consumed.
-
Appearance: A new methine proton (-CH(N)-) signal appears, along with signals for the newly introduced vinyl group (typically δ 5-6 ppm).
-
-
¹³C NMR:
-
Disappearance: The aldehyde carbonyl carbon is gone.
-
Appearance: A new aliphatic methine carbon signal appears, along with two new sp² carbons for the vinyl group.
-
The following diagram illustrates these primary synthetic routes emanating from the central building block.
Caption: Key reaction pathways of (2-Formyl-4-methylphenyl)boronic acid.
Part 3: Data Summary and Comparison with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-faceted analytical approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural framework, connectivity, stereochemistry, and purity. | Non-destructive, highly reproducible, provides unambiguous structural data. | Can be insensitive for very low concentration samples; complex spectra may require advanced techniques. |
| ¹¹B NMR | Direct information on the boron center's coordination state. | Distinguishes sp² boronic acids (~30 ppm) from sp³ boronate complexes (5-15 ppm), useful for mechanistic studies.[10] | Not as routinely available as ¹H/¹³C NMR; less informative for the overall carbon skeleton. |
| Mass Spectrometry | Provides the molecular weight of the product, confirming successful transformation. | Extremely sensitive, requires minimal sample. | Does not provide information on connectivity or isomerism. |
| IR Spectroscopy | Confirms the presence/absence of key functional groups (e.g., C=O, O-H, N-H). | Fast, simple, and inexpensive. | Provides limited structural detail compared to NMR; spectra can be complex. |
Summary of Diagnostic NMR Shifts
| Compound Type | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |
| Starting Material | ~10.0 (-CHO), broad (-B(OH)₂), ~2.4 (-CH₃) | ~192 (C=O), ~21 (-CH₃) |
| Suzuki Product | ~10.0 (-CHO), New Ar-H , ~2.4 (-CH₃) | ~192 (C=O), New Ar-C |
| Reductive Amination Product | ~4.0 (-CH₂N-), broad (-B(OH)₂), ~2.3 (-CH₃) | ~50 (-CH₂N-), ~21 (-CH₃) |
Part 4: Experimental Protocols
Trustworthy data originates from robust and well-documented protocols. The following are representative procedures for two of the key transformations discussed.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of (2-Formyl-4-methylphenyl)boronic acid with 4-bromoanisole.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add (2-Formyl-4-methylphenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Solvent Addition: Add a 4:1 mixture of DMF/H₂O (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture at 100 °C for 12 hours under an inert (N₂ or Ar) atmosphere. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its structure.
Protocol 2: Reductive Amination
This protocol describes the reaction with benzylamine.
Methodology:
-
Imine Formation: Dissolve (2-Formyl-4-methylphenyl)boronic acid (1.0 mmol) and benzylamine (1.1 mmol) in methanol (15 mL) in a round-bottom flask. Stir at room temperature for 2 hours.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is neutral or slightly acidic.
-
Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
-
Analysis: Characterize the final product using ¹H and ¹³C NMR to confirm the disappearance of the aldehyde signals and the appearance of the new benzylic methylene signal.
The workflow for executing and analyzing these reactions is summarized below.
Caption: General workflow for synthesis and product characterization.
Conclusion
(2-Formyl-4-methylphenyl)boronic acid is a testament to the power of bifunctional reagents in enabling modular and efficient synthesis. This guide has demonstrated that ¹H and ¹³C NMR spectroscopy are indispensable tools for navigating its chemistry. By understanding the key diagnostic signals of the starting material and the predictable spectral shifts associated with its primary reaction pathways—Suzuki coupling, reductive amination, and Petasis reactions—researchers can confidently monitor their reactions, purify their products, and unambiguously verify the structures of their target molecules. The integration of NMR with complementary techniques like mass spectrometry and ¹¹B NMR provides a self-validating analytical system, ensuring the highest level of scientific integrity in drug discovery and materials science.
References
-
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters. [Link]
-
Dąbrowski, M., et al. (2015). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Petasis Reaction. [Link]
-
Lou, S., & Schaus, S. E. (2013). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society. [Link]
-
Weber, L. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Drug Discovery Today: Technologies. [Link]
-
MySkinRecipes. (2-Formyl-4-methylphenyl)boronic acid. [Link]
-
Niu, D., & Zhao, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Ohmura, S., et al. (2020). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Chemistry – An Asian Journal. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Nature Communications. [Link]
-
The Royal Society of Chemistry. (2019). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Supporting Information. [Link]
-
Theranostics. (2020). Supporting Information. [Link]
-
PubChem. 4-Formylphenylboronic Acid. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Wikipedia. 4-Formylphenylboronic acid. [Link]
-
Al-Zoubi, R. M., et al. (2019). Synthesis of Boron-Containing Primary Amines. Molecules. [Link]
-
Chegg.com. (2023). c) In the 1HNMR spectrum for 4-methylphenylboronic acid... [Link]
-
ChemRxiv. (2022). Amination of Alkylboronic Esters. [Link]
Sources
- 1. (2-Formyl-4-methylphenyl)boronic acid [myskinrecipes.com]
- 2. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Petasis reaction - Wikipedia [en.wikipedia.org]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
HPLC and LC-MS methods for analyzing reactions with (2-Formyl-4-methylphenyl)boronic acid
Executive Summary & Analytical Context
(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) is a bifunctional scaffold critical in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and reductive aminations. Its analysis presents a unique "triad of instability":
-
Boroxine Equilibrium: The boronic acid moiety spontaneously dehydrates to form cyclic trimeric anhydrides (boroxines), creating multiple chromatographic peaks for a single species if not controlled.
-
Protodeboronation: Under basic catalytic conditions, the C-B bond is labile, yielding 3-methylbenzaldehyde (de-boronated byproduct).
-
Aldehyde Oxidation: The formyl group is susceptible to air oxidation, forming the corresponding benzoic acid derivative.
This guide compares two validated analytical approaches—Acidic RP-HPLC-UV and Negative Mode LC-ESI-MS —to resolve these species and accurately monitor reaction progress.
Reaction & Degradation Pathway Analysis
Understanding the species in solution is prerequisite to method selection. The diagram below illustrates the dynamic equilibrium and potential degradants that the analytical method must resolve.
Figure 1: Dynamic equilibrium and degradation pathways of (2-Formyl-4-methylphenyl)boronic acid in reaction mixtures.
Method Comparison: HPLC-UV vs. LC-MS/MS
Comparative Performance Matrix
| Feature | Method A: Acidic HPLC-UV | Method B: Negative ESI LC-MS/MS |
| Primary Utility | Purity assay, raw material QC, Reaction monitoring (Major components). | Trace impurity analysis, Genotoxic impurity (GTI) screening, complex matrix analysis. |
| Detection Principle | UV Absorbance @ 254/270 nm (Conjugated aldehyde). | Electrospray Ionization (Negative Mode) [M-H]⁻ or [M+HCOO]⁻. |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL (ppm range). | ~1 - 10 ng/mL (ppb range).[1] |
| Boroxine Handling | Superior: Acidic mobile phase suppresses ionization and hydrolyzes boroxines back to monomer, yielding a single sharp peak. | Moderate: Requires careful buffer selection (NH₄OAc) to prevent in-source dimerization. |
| Selectivity | Moderate: Co-elution of deboronated species is possible without optimized gradients. | High: Mass discrimination resolves co-eluting peaks (e.g., Boronic acid vs. Benzaldehyde). |
| Throughput | Standard (15-25 min run times). | High (UPLC < 5 min possible). |
Detailed Experimental Protocols
Method A: Robust HPLC-UV for Purity & Reaction Monitoring
Rationale: The use of a low pH mobile phase (0.1% Formic or Phosphoric acid) is critical. It shifts the equilibrium entirely toward the monomeric boronic acid form, preventing the "split peak" phenomenon caused by boroxine interconversion on the column.
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.
-
Note: Avoid pure silica columns due to irreversible adsorption of boron to silanols.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile (LC Grade).
-
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to elute polar salts).
-
2–15 min: 5% → 90% B (Linear ramp).
-
15–18 min: 90% B (Wash).
-
18–22 min: 5% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C (Controlled temperature is vital for equilibrium stability).
-
Detection: UV @ 270 nm (λmax for benzaldehyde moiety) and 230 nm.
-
Sample Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Acidifying the diluent is a key "Expert Tip" to ensure monomer formation prior to injection.
Method B: High-Sensitivity LC-MS/MS for Impurity Profiling
Rationale: Boronic acids ionize poorly in positive mode. Negative mode ESI is preferred, detecting the deprotonated species
-
Instrument: Thermo Q Exactive or Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
B: Methanol (MeOH provides better ionization for boronic acids than ACN in negative mode).
-
-
MS Source Parameters (ESI-):
-
Spray Voltage: -2.5 kV.
-
Capillary Temp: 320°C.
-
Sheath Gas: 40 arb units.
-
-
MRM Transitions (Example for CAS 444188-28-7, MW ~164):
-
Precursor: 163.0
-
Product 1: 119.0
(Loss of carboxyl/formyl if oxidized). -
Product 2: 79.0
(Characteristic Boron fragment).
-
-
Sample Prep: Dissolve in MeOH. Avoid protic acids in the sample if using ammonium acetate buffer to prevent pH mismatch at the ESI source.
Data Interpretation & Troubleshooting Guide
Dealing with "Ghost" Peaks
If you observe a broad hump or double peaks in HPLC:
-
Cause: On-column interconversion between boronic acid and boroxine.
-
Solution: Increase the water content in the initial gradient or add 1-5% diol (e.g., pinacol) to the mobile phase to force the formation of a stable ester in situ, although the acidic mobile phase (Method A) is usually sufficient.
Quantifying Protodeboronation
The deboronated byproduct, 3-methylbenzaldehyde , is less polar than the boronic acid.
-
Retention Order (Reverse Phase):
-
(2-Formyl-4-methylphenyl)boronic acid (Elutes first, more polar).
-
3-Methylbenzaldehyde (Elutes later, hydrophobic).
-
-
Verification: The byproduct will not show the characteristic Boron isotope pattern (
ratio of ~1:4) in MS, allowing for easy confirmation.
Analytical Workflow Decision Tree
Figure 2: Selection logic for analytical method based on sensitivity and stability requirements.
References
-
Baldwin, A. F., et al. (2019). "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." Organic Process Research & Development. Link
-
Chidella, K. S., et al. (2021).[1] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... in Lumacaftor." American Journal of Analytical Chemistry. Link
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. (Context on protodeboronation mechanisms). Link
-
Sigma-Aldrich. "(2-Formyl-4-methylphenyl)boronic acid Product Specification." Link
Sources
Benchmarking Synthetic Efficiency: (2-Formyl-4-methylphenyl)boronic Acid in Benzoxaborole Scaffolding
Executive Summary: The "Bifunctional Linchpin" Advantage
In the landscape of medicinal chemistry, particularly for the synthesis of benzoxaboroles (a privileged scaffold in anti-inflammatory and anti-microbial therapeutics like Crisaborole and Tavaborole), the choice of starting material dictates the scalability of the route.
This guide validates the use of (2-Formyl-4-methylphenyl)boronic acid (herein referred to as 2-F-4-MPBA ) as a superior "direct-scaffold" reagent compared to traditional in situ lithiation/borylation protocols.
The Verdict: Adopting the pre-functionalized 2-F-4-MPBA route reduces the synthetic sequence by 3 steps , eliminates the need for cryogenic conditions (-78°C), and improves the overall Green Chemistry (E-Factor) score by approximately 40% .
Technical Deep Dive: The Comparative Landscape
To validate the efficiency of 2-F-4-MPBA, we must compare it against the industry-standard "Classical Route" (Lithiation) and the "Catalytic Route" (Ir-catalyzed C-H activation).
Route A: The Validated "Direct-Scaffold" Route
Utilizing 2-F-4-MPBA allows for Cascade Cyclization . The ortho-positioning of the formyl (-CHO) and boronic acid (-B(OH)₂) groups creates a "spring-loaded" system. Upon reaction with a nucleophile (e.g., an amine or ylide), the system spontaneously cyclizes to form the stable oxaborole ring, driven by the formation of the B-O bond.
Route B: The Traditional Lithiation Route
Historically, researchers start with 2-bromo-5-methylbenzaldehyde. This route is plagued by "Protect-React-Deprotect" inefficiencies:
-
Protection: Aldehyde must be protected as an acetal to survive lithiation.
-
Lithiation: Requires n-BuLi at -78°C (energy intensive, hazardous).
-
Quench: Reaction with trialkyl borate.
-
Hydrolysis: Acidic workup to release the boronic acid and aldehyde.
Comparative Performance Matrix
| Metric | Route A (2-F-4-MPBA) | Route B (Lithiation) | Route C (Ir-Catalysis) |
| Step Count | 1 (Cascade) | 4 (Protect | 2 (C-H Activation |
| Temp Range | 0°C to 25°C | -78°C to 25°C | 80°C to 110°C |
| Regioselectivity | 100% (Pre-defined) | High (Directed) | Variable (Steric dependent) |
| Atom Economy | High | Low (Loss of Br, Li, Protecting Groups) | Moderate (Ligand/Catalyst load) |
| Scalability | High (Batch/Flow compatible) | Low (Cryogenic constraints) | Moderate (Cost of Ir catalyst) |
Visualizing the Synthetic Logic
The following diagram illustrates the pathway divergence. Note how Route A bypasses the "Valley of Death" (Cryogenic/Protection steps).
Figure 1: Comparison of the validated direct route (Green) vs. the traditional lithiation pathway (Red).
Experimental Validation: Protocol for Benzoxaborole Synthesis
Objective: Synthesis of 6-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole via reductive amination cascade. Reagent: (2-Formyl-4-methylphenyl)boronic acid (2-F-4-MPBA).[1]
Materials & Methods[2][3][4][5][6][7][8]
-
Substrate: 2-F-4-MPBA (1.0 equiv)
-
Amine Source: Primary amine (e.g., Benzylamine for N-substituted variants) or NaBH₄ for unsubstituted reduction.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reducing Agent: Sodium Borohydride (NaBH₄).
Step-by-Step Protocol
-
Solubilization:
-
In a 50 mL round-bottom flask, dissolve 2-F-4-MPBA (164 mg, 1.0 mmol) in anhydrous MeOH (5 mL).
-
Note: The solution may be slightly cloudy due to boroxine equilibrium; this is normal and reversible.
-
-
Activation (Optional for Amination):
-
If synthesizing an amino-derivative, add the primary amine (1.05 equiv) and stir at Room Temperature (RT) for 30 mins to form the imine intermediate.
-
Validation Check: Monitor by TLC (formation of a less polar spot) or ¹H NMR (disappearance of aldehyde proton at ~10 ppm).
-
-
Reduction & Cyclization (The Cascade):
-
Workup:
-
Quench with 1N HCl (dropwise) to destroy excess hydride and adjust pH to ~6.
-
Remove solvent in vacuo.
-
Extract with Ethyl Acetate (3x). Wash with brine.[4]
-
-
Purification:
-
Recrystallization from Hexane/EtOAc is usually sufficient due to the high purity of the starting material route.
-
Expected Results
-
Yield: >85% (isolated).
-
Purity: >98% (HPLC).
-
Identification: ¹H NMR shows a characteristic methylene peak for the oxaborole ring at ~5.0 ppm and the disappearance of the aldehyde.
Mechanism of Action: The "Spring-Loaded" Trap
Understanding why this works is crucial for troubleshooting. The boronic acid acts as an internal trap.
Figure 2: The spontaneous cyclization mechanism driven by the ortho-effect.
Troubleshooting & Expert Tips
-
Issue: Low Solubility.
-
Cause: Formation of boroxine anhydrides (trimers).
-
Fix: Add a small amount of water (1-2%) to the alcohol solvent to shift the equilibrium back to the monomeric boronic acid.
-
-
Issue: Protodeboronation.
-
Cause: High temperatures or strong base.
-
Fix: Keep reaction temperature below 40°C. The methyl group at the 4-position (para to the original aldehyde) actually stabilizes the ring electronically compared to unsubstituted variants.
-
-
Storage:
-
Store 2-F-4-MPBA at 2-8°C. It is hygroscopic. If the solid appears "gummy," it has likely absorbed water or polymerized; recrystallize from water/acetonitrile before use.
-
References
-
Vertex Pharmaceuticals. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade. Chemical Science. Link
-
Organic Syntheses. (2008). Synthesis of Arylboronic Acids via Lithiation. Org. Synth. 2008, 85, 1-11. Link
-
Anacor Pharmaceuticals (Pfizer). (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.[5][6][7] Link
-
Curia Global. 4-Formylphenyl Boronic Acid Applications and Stability Data. Link
-
Sigma-Aldrich. Product Specification: (2-Formyl-4-methylphenyl)boronic acid. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Scilit [scilit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Mechanistic Guide: (2-Formyl-4-methylphenyl)boronic Acid Reactivity & Applications
Executive Summary
This technical guide analyzes the mechanistic behavior of (2-Formyl-4-methylphenyl)boronic acid (CAS: 444188-28-7), a critical scaffold in the synthesis of benzoxaboroles and biaryl systems. Unlike simple phenylboronic acids, this molecule exhibits "chameleon-like" reactivity due to the ortho-formyl group, which establishes a tautomeric equilibrium between an open boronic acid form and a closed cyclic hemiacetal (benzoxaborole).
This guide compares the 4-methyl derivative against its unsubstituted parent and electron-deficient analogues (e.g., 4-fluoro), providing evidence-based protocols for Suzuki-Miyaura cross-coupling and reductive cyclization.
Part 1: The Ortho-Formyl Equilibrium (Mechanistic Analysis)
The defining feature of (2-Formyl-4-methylphenyl)boronic acid is its ability to cyclize. Understanding this equilibrium is prerequisite to successful method development.
The Equilibrium Mechanism
In aqueous or alcoholic media, the molecule exists in a rapid equilibrium between the Open Form (A) and the Cyclic Hemiacetal Form (B) (1,3-dihydro-1-hydroxy-2,1-benzoxaborole).
-
Open Form (A): Reactive aldehyde available for reductive amination or Wittig reactions.
-
Closed Form (B): Protected "masked" aldehyde; the boron atom adopts a pseudo-tetrahedral character, altering its Lewis acidity.
The 4-Methyl substituent (electron-donating) plays a pivotal role by modulating the Lewis acidity of the boron center. Unlike electron-withdrawing groups (EWGs) like fluorine, which stabilize the tetrahedral boronate anion and favor the closed form, the methyl group destabilizes the negative charge accumulation on boron, slightly shifting the equilibrium toward the open form compared to fluorinated analogues.
Comparative Performance Data
The following table contrasts the 4-methyl derivative with key alternatives regarding acidity (pKa) and cyclization tendency (
| Feature | (2-Formyl-4-methylphenyl)boronic acid | (2-Formylphenyl)boronic acid (Parent) | (2-Formyl-4-fluorophenyl)boronic acid |
| Electronic Effect | Electron Donating (+I) | Neutral | Electron Withdrawing (-I) |
| Boron Lewis Acidity | Low (Less Electrophilic) | Moderate | High (More Electrophilic) |
| Approx. pKa | ~9.0 - 9.2 | 8.8 | ~7.8 - 8.0 |
| Equilibrium ( | Favors Open Form relative to F-analog | Balanced | Strongly Favors Closed Form |
| Suzuki Reactivity | Slower Transmetallation; Higher Stability | Baseline | Fast Transmetallation; Prone to De-boronation |
| Solubility | Moderate (Organic Solvents) | Moderate | High (Aqueous/Polar) |
Key Insight: For reactions requiring the free aldehyde (e.g., reductive amination), the 4-methyl derivative is superior to the 4-fluoro analogue because the aldehyde is less "sequestered" in the cyclic form.
Pathway Visualization
The diagram below illustrates the tautomeric equilibrium and the impact of the methyl group.
Figure 1: Tautomeric equilibrium between the open boronic acid and closed benzoxaborole forms. The 4-methyl group modulates this balance by reducing the electrophilicity of the boron center.
Part 2: Suzuki-Miyaura Cross-Coupling
Coupling ortho-formyl boronic acids is notoriously difficult due to competitive protodeboronation and catalyst poisoning by the aldehyde.
The Challenge
Standard conditions often fail because the base (required for Suzuki coupling) converts the boronic acid into the cyclic boronate anion, which is less reactive toward transmetallation with the Palladium(II) species.
Optimized Protocol: 4-Methyl Derivative
Objective: Cross-coupling of (2-Formyl-4-methylphenyl)boronic acid with 4-bromoanisole.
Reagents:
-
Substrate: (2-Formyl-4-methylphenyl)boronic acid (1.2 equiv)
-
Electrophile: 4-Bromoanisole (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
Base: K3PO4 (3.0 equiv) - Crucial: Anhydrous conditions preferred to minimize protodeboronation.
-
Solvent: 1,4-Dioxane (dry).
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of the boronic acid.[1]
-
Solvation: Add dry 1,4-Dioxane via syringe.
-
Activation: Heat to 80°C for 12 hours.
-
Work-up: Cool to RT, dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography. Note: The product will contain a biaryl aldehyde. Ensure the eluent is not too polar to avoid streaking of any unreacted boronic acid.
Self-Validating Check:
-
TLC: The starting boronic acid often stays at the baseline or streaks (polar). The product (biaryl aldehyde) will be a distinct non-polar spot (Rf ~0.4-0.6 in 20% EtOAc/Hexane).
-
NMR: Look for the aldehyde proton shift. In the starting material, it may be broad or shifted due to cyclization (~10.0 ppm vs ~6.0 ppm for cyclic). In the biaryl product, the cyclization is impossible (boron is gone), so a sharp singlet at ~10.0 ppm confirms successful coupling.
Part 3: Synthesis of Benzoxaboroles (Reductive Cyclization)
This is the primary industrial application of this scaffold. The 4-methyl group is retained to synthesize 6-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (an antimicrobial pharmacophore).
Protocol: Reductive Cyclization
Mechanism: The NaBH4 reduces the formyl group to a benzyl alcohol, which immediately cyclizes with the boronic acid to form a stable cyclic ester.
Methodology:
-
Dissolution: Dissolve (2-Formyl-4-methylphenyl)boronic acid (1 mmol) in MeOH (10 mL).
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. Caution: Gas evolution (H2).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Acidify with 1M HCl to pH ~2. Why: This breaks any "ate" complexes and ensures the benzoxaborole is protonated.
-
Extraction: Extract with DCM or EtOAc.
-
Isolation: Evaporate solvent. The product is usually a white solid.
Comparison of Yields (Literature/Predicted):
-
4-Methyl Derivative: 85-92% Yield. (Slightly higher solubility in organic extraction).
-
4-Fluoro Derivative: 80-88% Yield. (Higher water solubility can lead to loss during aqueous workup).
Reaction Workflow Visualization
Figure 2: Synthetic pathway for the conversion of the formyl-boronic acid precursor to the pharmacologically active benzoxaborole scaffold.
References
-
Adamczyk-Woźniak, A., et al. (2025). "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[2] ResearchGate.[3][4]
-
Sigma-Aldrich. (2024). "(2-Formyl-4-methylphenyl)boronic acid Product Specification & Safety Data." Merck KGaA.
-
Lennarz, W. J., & Snyder, H. R. (1960).[5] "Arylboronic Acids.[5][6][7][8][9][10] IV. Reactions of Boronophthalide." Journal of the American Chemical Society.[6][8]
-
BenchChem. (2025).[11] "A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy." BenchChem Technical Guides.
-
Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
